Inocoterone acetate
Description
Propriétés
Numéro CAS |
83646-86-0 |
|---|---|
Formule moléculaire |
C18H26O3 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
[(3S,3aS,9aS,9bS)-6-ethyl-3a-methyl-7-oxo-2,3,4,5,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalen-3-yl] acetate |
InChI |
InChI=1S/C18H26O3/c1-4-12-13-9-10-18(3)15(14(13)5-7-16(12)20)6-8-17(18)21-11(2)19/h14-15,17H,4-10H2,1-3H3/t14-,15+,17+,18+/m1/s1 |
Clé InChI |
JDLUQDYTLSPFGS-FZCLSBEQSA-N |
SMILES isomérique |
CCC1=C2CC[C@]3([C@H]([C@@H]2CCC1=O)CC[C@@H]3OC(=O)C)C |
SMILES canonique |
CCC1=C2CCC3(C(C2CCC1=O)CCC3OC(=O)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3 beta-acetoxy-6-ethyl,3a beta-methyl-1,2,3,3a,4,5,8,9,9a,9b-decahydro-7H-benz(e)inden-7-one inocoterone acetate RU 38882 RU 882 RU-38882 RU882 |
Origine du produit |
United States |
Foundational & Exploratory
Inocoterone Acetate: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inocoterone acetate (developmental code RU 38882) is a nonsteroidal antiandrogen that was investigated for the topical treatment of androgen-dependent skin conditions, primarily acne vulgaris.[1][2] Unlike many antiandrogens that act as pure antagonists, this compound exhibits a nuanced mechanism as a weak partial agonist of the androgen receptor (AR).[3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the androgen receptor, its effects on sebaceous glands, and the methodologies of key preclinical and clinical studies.
Core Mechanism of Action: Androgen Receptor Modulation
This compound exerts its effects primarily by competitively binding to the androgen receptor. While it is classified as an antiandrogen, it is more accurately described as a weak partial agonist.[3] This means that while it competes with more potent androgens like dihydrotestosterone (DHT) for binding to the AR, it can weakly activate the receptor in the absence of stronger agonists. However, in the presence of high levels of potent androgens, its primary effect is antagonistic, blocking the more robust activation of the AR.
A key aspect of its mechanism is the inhibition of the nuclear translocation of the androgen receptor.[1] In a normal androgenic response, the binding of an agonist like DHT to the cytoplasmic AR induces a conformational change, leading to the dissociation of heat shock proteins, dimerization, and subsequent translocation of the AR-ligand complex into the nucleus. Once in the nucleus, this complex binds to androgen response elements (AREs) on DNA, initiating the transcription of androgen-dependent genes. This compound, by binding to the AR, interferes with this process, thereby reducing the transcription of genes responsible for androgenic effects in the skin, such as increased sebum production.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the androgen receptor signaling pathway.
Quantitative Data
Preclinical Potency
A study comparing the topical effects of this compound (RU 38882) and cyproterone acetate on the rat sebaceous gland demonstrated the superior potency of this compound. When applied topically, this compound was found to be approximately 100 times more potent than cyproterone acetate in reducing the volume density of the smooth endoplasmic reticulum vesicles in differentiating sebaceous gland cells, which are crucial for sebum synthesis.[1]
| Compound | Relative Topical Potency (vs. Cyproterone Acetate) |
| This compound (RU 38882) | ~100x more potent |
| Cyproterone Acetate | 1x |
Clinical Efficacy in Acne
A multicenter, double-blind clinical trial involving 126 male subjects with facial acne evaluated the efficacy of a 10% solution of this compound applied twice daily over 16 weeks. The study demonstrated a modest but statistically significant reduction in inflammatory acne lesions compared to the vehicle.[2]
| Treatment Group | Mean % Reduction in Inflammatory Lesions (Week 12) | Mean % Reduction in Inflammatory Lesions (Week 16) |
| This compound (10% solution) | 24% | 26% |
| Vehicle | 10% | 13% |
Experimental Protocols
Preclinical Evaluation of Topical Antiandrogenic Activity (Rat Model)
The preclinical potency of this compound was determined using a rat sebaceous gland model. The general methodology for such studies is as follows:
-
Animal Model: Male rats are used. To standardize the hormonal environment, castration may be performed, followed by supplementation with a controlled dose of an androgen like testosterone to stimulate sebaceous gland activity.
-
Treatment: The test compound (this compound) and a comparator (e.g., cyproterone acetate) are dissolved in a suitable vehicle and applied topically to a defined area of the skin on the back or flank of the rats daily for a specified period (e.g., 5 days to 3 weeks).[1]
-
Tissue Collection and Preparation: At the end of the treatment period, skin biopsies are taken from the treated and control areas. The tissue is fixed and processed for electron microscopy.
-
Analysis: The volume density of the smooth endoplasmic reticulum vesicles within the differentiating sebaceous gland cells is quantified using morphometric techniques. This serves as a direct measure of the metabolic activity of the glands and, consequently, sebum production.
-
Systemic Effect Evaluation: To assess for systemic absorption and effects, androgen-sensitive organs like the prostate are weighed at the end of the study. A lack of change in prostate weight in the topically treated animals indicates a localized effect of the antiandrogen.[1]
Clinical Trial Protocol for Acne Efficacy
The clinical efficacy of this compound was established in a multicenter, double-blind, vehicle-controlled study. The key elements of the protocol are outlined below:
-
Study Population: Male subjects with a clinical diagnosis of facial acne vulgaris, typically with a specified range of inflammatory and non-inflammatory lesions at baseline.[2]
-
Study Design: A randomized, double-blind, parallel-group design where subjects are randomly assigned to receive either the active treatment (10% this compound solution) or the vehicle solution.
-
Treatment Regimen: Subjects are instructed to apply the assigned solution to the entire face twice daily (morning and evening) for the duration of the study (e.g., 16 weeks).[2]
-
Efficacy Assessments: Acne lesion counts (inflammatory papules and pustules, and non-inflammatory comedones) are performed at baseline and at regular intervals (e.g., monthly) throughout the study. Global assessments of acne severity by both the investigator and the subject may also be included. Sebum excretion rates can be measured to assess the physiological effect of the treatment.[2]
-
Safety Assessments: Adverse events are monitored and recorded at each study visit. General and endocrine laboratory tests may be performed at baseline and at the end of the study to monitor for systemic side effects.[2]
-
Statistical Analysis: The primary efficacy endpoint is typically the percentage change in inflammatory lesion counts from baseline to the end of the study. Statistical comparisons are made between the active treatment group and the vehicle group.
Conclusion
This compound represents a unique nonsteroidal antiandrogen with a mechanism of action characterized by weak partial agonism of the androgen receptor. Its primary therapeutic effect in androgen-dependent skin conditions is achieved through the competitive inhibition of potent androgens and the subsequent reduction of androgen receptor nuclear translocation, leading to decreased transcription of androgen-dependent genes. Preclinical studies have established its high topical potency, while clinical trials have demonstrated a modest but statistically significant efficacy in reducing inflammatory acne lesions. This technical guide provides a foundational understanding of the mechanism of action of this compound for researchers and professionals in the field of drug development.
References
Inocoterone Acetate: A Pharmacological Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Inocoterone acetate (developmental codes RU-38882 and RU-882) is a nonsteroidal antiandrogen that was investigated for the topical treatment of androgen-dependent conditions such as acne. As an ester of inocoterone, it was designed to offer localized antiandrogenic activity with minimal systemic effects. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and available clinical data.
Mechanism of Action
This compound functions as a competitive antagonist at the androgen receptor (AR). However, it is more accurately described as a weak partial agonist. This dual activity means that while it can block the binding of more potent androgens like dihydrotestosterone (DHT), it can also weakly activate the receptor, albeit to a much lesser extent than endogenous androgens. This partial agonism is a characteristic it shares with some steroidal antiandrogens, such as cyproterone acetate.
The intended therapeutic effect of this compound in conditions like acne stems from its ability to compete with androgens for binding to the AR in sebaceous glands. By reducing androgen-mediated signaling, it can theoretically decrease sebum production and inflammation associated with acne vulgaris.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the modulation of androgen receptor activity. Its antiandrogenic properties have been demonstrated in animal models. In clinical settings, its application is intended to be topical to limit systemic exposure and potential side effects associated with systemic antiandrogens.
Clinical Efficacy in Acne Vulgaris
A significant clinical trial evaluated the efficacy of a 10% topical solution of this compound in male subjects with facial acne. The study was a 16-week, multi-center, double-blind, vehicle-controlled trial involving 126 participants.
Summary of Clinical Trial Data
| Parameter | This compound Group | Vehicle Group | Statistical Significance |
| Reduction in Inflammatory Lesions (Week 12) | 24% | 10% | p < 0.05 |
| Reduction in Inflammatory Lesions (Week 16) | 26% | 13% | p < 0.05 |
| Changes in Comedo Counts | Not significantly different | Not significantly different | N/A |
| Changes in Sebum Excretion Rates | Not significantly different | Not significantly different | N/A |
Data from a 16-week, multi-center, double-blind study in 126 male subjects with facial acne.
The results indicated a modest but statistically significant reduction in inflammatory papules and pustules with this compound treatment compared to the vehicle. However, there were no significant differences in the reduction of comedones or sebum excretion rates between the two groups. No serious adverse reactions were reported during the trial.
Experimental Protocols
Androgen Receptor Binding Assay (Representative Protocol)
This protocol describes a general method for assessing the binding affinity of a compound like this compound to the androgen receptor.
Objective: To determine the in vitro binding affinity of this compound for the androgen receptor through a competitive binding assay.
Materials:
-
Recombinant human androgen receptor (AR)
-
Radiolabeled androgen, e.g., [³H]-Mibolerone or [³H]-DHT
-
Test compound (this compound)
-
Unlabeled androgen (for non-specific binding determination)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of the radiolabeled androgen at a concentration appropriate for the assay.
-
Prepare a high-concentration solution of the unlabeled androgen for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the serially diluted this compound to the appropriate wells.
-
For total binding wells, add only the assay buffer.
-
For non-specific binding wells, add the high-concentration unlabeled androgen.
-
-
Incubation:
-
Add the radiolabeled androgen to all wells.
-
Add the recombinant human AR to all wells.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the AR-bound radioligand from the free radioligand. This can be achieved through various methods, such as filtration through a glass fiber filter or dextran-coated charcoal adsorption.
-
-
Quantification:
-
Transfer the filters or the supernatant (depending on the separation method) to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Clinical Trial for Topical Acne Treatment (Representative Protocol)
This protocol outlines a general design for a clinical trial to evaluate the efficacy and safety of a topical antiandrogen for acne vulgaris.
Title: A Phase III, Randomized, Double-Blind, Vehicle-Controlled Study to Evaluate the Efficacy and Safety of Topical this compound in the Treatment of Moderate to Severe Facial Acne Vulgaris.
Objectives:
-
Primary: To assess the efficacy of topical this compound in reducing the number of inflammatory and non-inflammatory facial acne lesions compared to a vehicle control.
-
Secondary: To evaluate the safety and tolerability of topical this compound.
Study Design:
-
Phase: III
-
Design: Randomized, double-blind, parallel-group, vehicle-controlled, multi-center study.
-
Duration: 16 weeks of treatment with follow-up visits.
Inclusion Criteria:
-
Male and female subjects aged 12-40 years.
-
Clinical diagnosis of moderate to severe facial acne vulgaris.
-
A minimum of 20 inflammatory lesions (papules and pustules) and 25 non-inflammatory lesions (open and closed comedones) on the face.
-
Willingness to provide informed consent and adhere to study procedures.
Exclusion Criteria:
-
Use of other topical or systemic acne treatments within a specified washout period.
-
Known hypersensitivity to any of the study medication components.
-
Presence of any skin condition that could interfere with the assessment of acne.
-
For female subjects, pregnancy, lactation, or planning to become pregnant during the study.
Treatment:
-
Active Treatment: this compound 10% solution.
-
Control: Vehicle solution.
-
Application: Subjects will be instructed to apply a thin layer of the assigned treatment to the entire face twice daily (morning and evening).
Assessments:
-
Efficacy:
-
Lesion counts (inflammatory and non-inflammatory) at baseline and at weeks 4, 8, 12, and 16.
-
Investigator's Global Assessment (IGA) of acne severity at each visit.
-
Subject's self-assessment of acne improvement.
-
-
Safety:
-
Monitoring and recording of all adverse events.
-
Local tolerability assessments (e.g., erythema, scaling, dryness, stinging/burning).
-
Statistical Analysis:
-
The primary efficacy endpoints will be the mean percent change in inflammatory and non-inflammatory lesion counts from baseline to week 16.
-
An intent-to-treat (ITT) analysis will be performed on all randomized subjects who have received at least one dose of the study medication.
-
Appropriate statistical tests (e.g., ANCOVA) will be used to compare the treatment groups.
Signaling Pathway and Experimental Workflow Diagrams
Inocoterone Acetate and the Androgen Receptor: A Technical Guide to Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
The Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and maintenance of male characteristics, and its signaling is implicated in various physiological and pathological processes. The classical signaling pathway begins with the binding of androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), to the AR in the cytoplasm. Prior to ligand binding, the AR is in an inactive state, complexed with heat shock proteins (HSPs).
Upon androgen binding, the AR undergoes a conformational change, leading to the dissociation of HSPs. This allows the receptor to dimerize and translocate to the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. The recruitment of co-activators and the general transcriptional machinery then initiates the transcription of genes involved in cell growth, proliferation, and survival.
Antiandrogens, such as Inocoterone acetate, exert their effects by competitively inhibiting the binding of endogenous androgens to the AR, thereby preventing the downstream signaling cascade.
Inocoterone Acetate: A Technical Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of Inocoterone acetate, a non-steroidal antiandrogen. While specific quantitative SAR data for a series of this compound analogs is not extensively available in public literature, this document synthesizes the existing knowledge on its mechanism of action, relevant experimental protocols, and the broader SAR principles of non-steroidal antiandrogens.
Introduction to this compound
This compound (developmental code RU-38882) is a non-steroidal antiandrogen that was primarily investigated for the topical treatment of acne vulgaris.[1] As an acetate ester of Inocoterone, it was designed to act locally on the skin's sebaceous glands to counteract the effects of androgens, which are key contributors to acne pathogenesis. Although it demonstrated a modest but statistically significant reduction in inflammatory acne lesions in clinical trials, it was never commercially marketed.[1] this compound functions by competing with natural androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the androgen receptor (AR).
Mechanism of Action: Androgen Receptor Signaling Pathway
The primary mechanism of action for this compound and other antiandrogens is the competitive antagonism of the androgen receptor. The AR is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus and modulates the expression of target genes responsible for the development and maintenance of male characteristics, as well as the regulation of sebaceous gland function. By binding to the AR, antiandrogens prevent or reduce the binding of endogenous androgens, thereby inhibiting the downstream signaling cascade.
Structure-Activity Relationship of Non-Steroidal Antiandrogens
While a detailed SAR table for a series of this compound analogs is not publicly available, the following table presents quantitative data for other relevant non-steroidal antiandrogens to illustrate the principles of SAR in this class of compounds. The binding affinity (Ki) and functional activity (IC50) are key parameters in evaluating these compounds.
| Compound | Androgen Receptor Binding Affinity (Ki, nM) | Androgen Receptor Transactivation (IC50, nM) |
| Bicalutamide | 160 | ~150-300 |
| Flutamide | >1000 | ~1000 |
| Hydroxyflutamide | 25 | ~100 |
| Nilutamide | ~200 | ~500 |
| Enzalutamide | 21 | 36 |
| Apalutamide | - | 200 |
Note: The data in this table is compiled from various sources and should be considered illustrative of the relative potencies of different non-steroidal antiandrogens. The exact values can vary depending on the specific assay conditions.
Experimental Protocols
The evaluation of antiandrogenic compounds like this compound involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and efficacy.
Androgen Receptor Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Methodology:
-
Receptor Source: Cytosol from androgen-sensitive tissues (e.g., rat prostate) or recombinant human androgen receptor is used.
-
Radioligand: A high-affinity radiolabeled androgen, such as ³H-R1881 (methyltrienolone), is used.
-
Competition: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound (e.g., this compound).
-
Separation: Unbound radioligand is separated from the receptor-bound radioligand using methods like dextran-coated charcoal or filtration.
-
Quantification: The amount of receptor-bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Androgen Receptor Transactivation Assay
This cell-based assay measures the ability of a compound to inhibit androgen-induced gene expression.
Methodology:
-
Cell Line: A mammalian cell line (e.g., PC-3, HEK293) is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter.
-
Treatment: The transfected cells are treated with a known androgen (e.g., DHT) to stimulate reporter gene expression, in the presence of varying concentrations of the test compound.
-
Lysis and Measurement: After an incubation period, the cells are lysed, and the reporter gene activity is measured (e.g., luminescence for luciferase, colorimetric reaction for β-galactosidase).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the androgen-induced reporter gene activity (IC50) is determined.
In Vivo Animal Models for Acne
Animal models are used to assess the efficacy of topical antiandrogens in reducing acne-like lesions.
Methodology:
-
Animal Model: The hamster ear model and the rhino mouse model are commonly used. These models have sebaceous glands that are responsive to androgens.
-
Induction of Sebaceous Gland Hyperplasia: In some models, sebaceous gland growth is stimulated by the administration of androgens like testosterone.
-
Topical Application: The test compound, formulated in a suitable vehicle, is applied topically to the skin of the animal model over a defined period.
-
Evaluation: The effect of the treatment is assessed by measuring changes in sebaceous gland size, sebum production, and/or the number and severity of comedones. Histological analysis of skin biopsies is also performed.
-
Data Analysis: The treated group is compared to a vehicle-treated control group to determine the statistical significance of any observed effects.
Conclusion
References
Synthesis of Inocoterone Acetate (RU-38882): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inocoterone acetate (RU-38882) is a non-steroidal antiandrogen that has been investigated for its potential therapeutic applications, particularly in dermatology for the treatment of acne.[1][2] Its mechanism of action involves competitive inhibition of the androgen receptor, thereby blocking the effects of androgens like testosterone and dihydrotestosterone (DHT). This technical guide provides a comprehensive overview of the chemical synthesis of this compound, along with a detailed exploration of its mechanism of action through the androgen receptor signaling pathway. The synthesis is presented as a multi-step process, with each key transformation detailed. Quantitative data, where available in public literature, is summarized, and experimental protocols are outlined based on established chemical reactions.
Chemical Synthesis of this compound
The synthesis of this compound (RU-38882) is a multi-step process commencing from readily available starting materials. The overall synthetic scheme involves the construction of the core indanone structure, followed by stereoselective reductions, alkylation, and final acetylation to yield the target molecule.[3]
Synthetic Pathway Overview
The synthesis can be broadly divided into the following key stages:
-
Michael Addition: Formation of the initial carbocyclic framework.
-
Hydrolysis: Conversion of the ester to a carboxylic acid.
-
Resolution: Separation of enantiomers.
-
Reduction: Stereoselective reduction of a ketone.
-
Lactonization and Reduction: Formation and subsequent reduction of a lactone.
-
Grignard Reaction: Introduction of the ethyl group.
-
Acetylation: Final esterification to yield this compound.
Experimental Protocols and Data
The following sections provide detailed methodologies for the key synthetic steps. It is important to note that specific reaction conditions such as temperature, time, and concentration may require optimization for optimal yield and purity.
Step 1: Synthesis of Methyl 3-(1,5-dioxo-7a-methyl-5,6,7,7a-tetrahydroindan-4-yl)propionate (III)
-
Reaction: Michael addition of 2-methylcyclopentane-1,3-dione (II) to methyl 5-oxo-6-heptenoate (I).[3]
-
Protocol: A mixture of methyl 5-oxo-6-heptenoate (I) and 2-methylcyclopentane-1,3-dione (II) is dissolved in toluene. Pyridine is added as a catalyst, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Quantitative Data:
| Parameter | Value |
| Reactants | Methyl 5-oxo-6-heptenoate, 2-Methylcyclopentane-1,3-dione |
| Solvent | Toluene |
| Catalyst | Pyridine |
| Temperature | Reflux |
| Yield | Not reported |
| Purity | Not reported |
Step 2: Hydrolysis to 3-(1,5-Dioxo-7a-methyl-5,6,7,7a-tetrahydroindan-4-yl)propionic acid (IV)
-
Reaction: Acid-catalyzed hydrolysis of the methyl ester (III).[3]
-
Protocol: The methyl ester (III) is suspended in 5N hydrochloric acid and heated. The reaction is monitored until the starting material is consumed. The mixture is then cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the carboxylic acid (IV).
-
Quantitative Data:
| Parameter | Value |
| Reactant | Methyl 3-(1,5-dioxo-7a-methyl-5,6,7,7a-tetrahydroindan-4-yl)propionate |
| Reagent | 5N Hydrochloric Acid |
| Yield | Not reported |
| Purity | Not reported |
Step 3: Resolution of Enantiomers to obtain (V)
-
Reaction: Diastereomeric salt formation with a chiral resolving agent.[3]
-
Protocol: The racemic carboxylic acid (IV) is dissolved in a suitable solvent, and a chiral amine, such as ephedrine, is added. The resulting diastereomeric salts are separated by fractional crystallization. The desired diastereomer is then treated with acid to liberate the enantiomerically pure carboxylic acid (V).
-
Quantitative Data:
| Parameter | Value |
| Reactant | 3-(1,5-Dioxo-7a-methyl-5,6,7,7a-tetrahydroindan-4-yl)propionic acid |
| Resolving Agent | Ephedrine |
| Yield | Not reported |
| Purity | Not reported |
Step 4: Reduction to 1β-Hydroxy-3-(1,5-dioxo-7a-methyl-5,6,7,7a-tetrahydroindan-4-yl)propionic acid (VI)
-
Reaction: Stereoselective reduction of one of the ketone functionalities.[3]
-
Protocol: The resolved carboxylic acid (V) is dissolved in water, and sodium borohydride (NaBH4) is added portion-wise at a controlled temperature. The reaction is stirred until completion. The excess borohydride is quenched, and the product is isolated by acidification and extraction.
-
Quantitative Data:
| Parameter | Value |
| Reactant | (+)-3-(1,5-Dioxo-7a-methyl-5,6,7,7a-tetrahydroindan-4-yl)propionic acid |
| Reagent | Sodium Borohydride |
| Solvent | Water |
| Yield | Not reported |
| Purity | Not reported |
Step 5: Synthesis of Acetoxy lactone (VIII)
-
Reaction: Hydrogenation of the double bond followed by acetylation and lactonization.[3]
-
Protocol: The hydroxy acid (VI) is dissolved in acetic acid and hydrogenated over a palladium on carbon (Pd/C) catalyst. After the reaction is complete, the catalyst is filtered off. Acetic anhydride is then added to the filtrate, leading to the formation of the acetoxy lactone (VIII).
-
Quantitative Data:
| Parameter | Value |
| Reactant | 1β-Hydroxy-3-(1,5-dioxo-7a-methyl-5,6,7,7a-tetrahydroindan-4-yl)propionic acid |
| Reagents | H2, Pd/C, Acetic Anhydride |
| Solvent | Acetic Acid |
| Yield | Not reported |
| Purity | Not reported |
Step 6: Grignard Reaction to form 6-Ethyl-3-hydroxy-3a-methyl-1,2,3,3a,4,5,8,9,9a,9b-decahydro-7H-benz[e]inden-7-one (X)
-
Reaction: Nucleophilic addition of a Grignard reagent to the lactone.[3]
-
Protocol: The acetoxy lactone (VIII) is dissolved in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere. Propylmagnesium bromide is added dropwise at a low temperature. After the addition is complete, the reaction is stirred for a specified period. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The intermediate is then treated with methanolic potassium hydroxide to afford the desired product (X).
-
Quantitative Data:
| Parameter | Value |
| Reactant | Acetoxy lactone (VIII) |
| Reagent | Propylmagnesium bromide, Methanolic KOH |
| Solvent | Anhydrous ether |
| Yield | Not reported |
| Purity | Not reported |
Step 7: Acetylation to this compound
-
Reaction: Esterification of the hydroxyl group.[3]
-
Protocol: The alcohol (X) is dissolved in a suitable solvent, and acetic anhydride is added, often in the presence of a base catalyst like pyridine or DMAP. The reaction is stirred until the starting material is consumed. The product is then isolated by extraction and purified by crystallization or chromatography.
-
Quantitative Data:
| Parameter | Value |
| Reactant | 6-Ethyl-3-hydroxy-3a-methyl-1,2,3,3a,4,5,8,9,9a,9b-decahydro-7H-benz[e]inden-7-one |
| Reagent | Acetic Anhydride |
| Yield | Not reported |
| Purity | Not reported |
Mechanism of Action: Androgen Receptor Signaling Pathway
This compound functions as a competitive antagonist of the androgen receptor (AR). The AR is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male characteristics and is implicated in the pathophysiology of various androgen-dependent conditions, including acne.
Androgen Receptor Activation
Inhibition by this compound
This compound competes with endogenous androgens, primarily DHT, for binding to the ligand-binding domain of the androgen receptor. By binding to the AR, this compound prevents the conformational changes necessary for receptor activation, dimerization, and nuclear translocation. This blockade inhibits the transcription of androgen-responsive genes, thereby mitigating the downstream effects of androgens.
Conclusion
This technical guide has outlined the synthetic pathway for this compound (RU-38882) and detailed its mechanism of action as an androgen receptor antagonist. While a general synthetic route is available, there is a notable lack of detailed, publicly accessible experimental protocols with comprehensive quantitative data for each step. Further research and publication in this area would be invaluable for the scientific community, enabling more efficient synthesis and facilitating further investigation into the therapeutic potential of this and other non-steroidal antiandrogens. The provided diagrams of the experimental workflow and signaling pathways offer a clear visual representation to aid in the understanding of the synthesis and biological activity of this compound.
References
Inocoterone Acetate: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inocoterone acetate (developmental codes RU-38882 and RU-882) is a nonsteroidal antiandrogen.[1] It is the acetate ester of inocoterone and was primarily investigated for the topical treatment of acne.[1] As a competitive antagonist of the androgen receptor (AR), it blocks the binding of androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting their biological effects. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, intended to support research and development activities.
Chemical Properties
| Property | Value | Source |
| Chemical Name | [(3S,3aS,9aS,9bS)-6-Ethyl-3a-methyl-7-oxo-2,3,4,5,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalen-3-yl] acetate | [1] |
| CAS Number | 83646-86-0 | [1][2] |
| Molecular Formula | C₁₈H₂₆O₃ | [1][2] |
| Molecular Weight | 290.403 g/mol | [1][2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO. | [2] |
| Melting Point | Data not available | |
| pKa | Data not available |
Stability and Storage
This compound is reported to be stable for over three years if stored properly.[2] Recommended storage conditions are in a dry, dark environment.[2] For short-term storage (days to weeks), a temperature of 0 - 4 °C is advised, while long-term storage (months to years) should be at -20 °C.[2]
Experimental Protocols
Detailed experimental protocols for the determination of all of this compound's chemical properties are not publicly available. However, based on standard pharmaceutical practices for similar non-steroidal antiandrogens and steroidal esters, the following general methodologies can be applied.
General Protocol for Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light (254 nm) and visible light for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see below).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
General Protocol for Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve adequate separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (a common wavelength for similar compounds is around 240-254 nm).
-
Injection Volume: 20 µL.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can resolve the API from its degradation products, impurities, and placebo components.
-
Linearity: Assess the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value.
-
Precision: Evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Mechanism of Action and Signaling Pathway
This compound functions as a nonsteroidal antiandrogen by competitively inhibiting the androgen receptor (AR).[1] The AR signaling pathway is a critical driver in various physiological and pathological processes. The diagram below illustrates a simplified representation of this pathway and the point of intervention for a non-steroidal antiandrogen like this compound.
Caption: Androgen Receptor Signaling Pathway Inhibition.
Conclusion
This technical guide consolidates the currently available information on the chemical properties and stability of this compound. While some specific quantitative data remains elusive, the provided information on its identity, solubility in DMSO, and storage requirements offers a solid foundation for researchers. The generalized experimental protocols for stability testing and the visualization of its mechanism of action within the androgen receptor signaling pathway serve as valuable resources for further investigation and development of this compound. As with any research chemical, it is imperative to handle this compound in a controlled laboratory environment, adhering to all relevant safety protocols.
References
Inocoterone Acetate: A Technical Overview of a Novel Nonsteroidal Antiandrogen
Foreword: This document provides a comprehensive technical guide on the discovery, history, mechanism of action, and synthesis of Inocoterone acetate. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the evolution of antiandrogen therapies. While this compound did not proceed to market, its development offers valuable insights into the design and evaluation of topically active androgen receptor antagonists.
Introduction
This compound (formerly known as RU-38882 or RU-882) is a nonsteroidal antiandrogen that was developed for the topical treatment of androgen-dependent skin conditions, primarily acne vulgaris.[1] As a molecule designed for localized activity, it represented an effort to minimize systemic side effects often associated with oral antiandrogen therapies. This guide will delve into the available scientific and historical data surrounding this compound.
Discovery and History
The development of this compound can be viewed within the broader context of antiandrogen research, which gained momentum in the latter half of the 20th century for applications in prostate cancer, benign prostatic hyperplasia, and various dermatological conditions.[2] The focus on a topical agent suggests a strategic decision by Roussel Uclaf to address a significant market need for acne treatment with a novel mechanism of action that differed from the prevalent antibiotics and retinoids.[1]
Despite showing some efficacy in clinical trials, the development of this compound was ultimately discontinued, and it was never marketed.[1] The reasons for its discontinuation are not publicly documented but could be related to a variety of factors, including modest efficacy compared to existing treatments, commercial considerations, or unforeseen formulation or stability challenges.
Mechanism of Action
This compound functions as a competitive antagonist of the androgen receptor (AR).[3] However, it is more accurately described as a weak partial agonist.[1] This dual activity is a characteristic of some antiandrogens, where they can block the binding of more potent androgens like testosterone and dihydrotestosterone (DHT), while weakly activating the receptor themselves. In the context of the skin, androgens are known to stimulate sebum production and contribute to the pathophysiology of acne. By competing with endogenous androgens for binding to the AR in sebaceous glands, this compound was intended to reduce these effects.[3]
Androgen Receptor Signaling Pathway
The mechanism of action of this compound is centered on the androgen receptor signaling pathway. In normal physiological conditions, androgens diffuse into the cell and bind to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, causing it to dissociate from heat shock proteins, dimerize, and translocate to the nucleus. Once in the nucleus, the AR-androgen complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the transcription of genes involved in sebaceous gland function. This compound disrupts this process by competing with androgens for the ligand-binding domain of the AR.
Preclinical and Clinical Studies
Preclinical Evaluation
This compound demonstrated antiandrogenic activity in animal models, which was a prerequisite for its advancement into clinical trials.[3] While specific preclinical data on binding affinities (e.g., Ki or IC50 values) and in vivo efficacy in animal models are not detailed in the available literature, these studies would have been essential to establish its pharmacological profile and safety.
Clinical Trials
A significant multicenter, double-blind, randomized clinical trial was conducted to evaluate the efficacy and safety of topically applied this compound for the treatment of facial acne in males.[3]
Table 1: Summary of a Phase III Clinical Trial of this compound for Acne Vulgaris [3]
| Parameter | Details |
| Study Design | Multicenter, double-blind, randomized, vehicle-controlled |
| Participants | 126 male subjects with facial acne |
| Treatment Groups | 10% this compound solution vs. Vehicle solution |
| Dosing Regimen | Twice-daily application |
| Treatment Duration | 16 weeks |
| Primary Efficacy Endpoint | Reduction in inflammatory lesion counts (papules and pustules) |
| Secondary Endpoints | Changes in comedo counts, sebum excretion rates, global assessments |
Table 2: Clinical Trial Efficacy Results [3]
| Timepoint | Mean Reduction in Inflammatory Lesions (this compound) | Mean Reduction in Inflammatory Lesions (Vehicle) | Statistical Significance |
| Week 12 | 24% | 10% | p < 0.05 |
| Week 16 | 26% | 13% | p < 0.05 |
The study concluded that topical this compound produced a modest but statistically significant reduction in inflammatory acne lesions compared to the vehicle.[3] There were no significant differences observed in comedo counts or sebum excretion rates between the groups, and no serious adverse reactions were reported.[3] The efficacy, while statistically significant, was less pronounced than that of other established acne therapies.[1]
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process. While a detailed, step-by-step experimental protocol with yields and specific reaction conditions is not publicly available, a plausible synthetic route can be outlined based on its chemical structure and general principles of steroid chemistry. The synthesis likely starts from a readily available steroid precursor. A potential, though unconfirmed, synthetic pathway is described below.
A plausible synthetic pathway for this compound begins with the cyclization of methyl 5-oxo-6-heptenoate with 2-methylcyclopentane-1,3-dione. This is followed by hydrolysis to the free acid. The optical isomers are then separated, and the desired isomer is reduced. Subsequent reduction of a double bond, followed by acetylation, yields an acetoxy lactone. A Grignard reaction with propylmagnesium bromide, followed by treatment with methanolic potassium hydroxide, affords a key intermediate. The final step is the acetylation of this intermediate to yield this compound.[4]
References
- 1. Clinical pharmacokinetics of the antiandrogens and their efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of cyproterone acetate and ethinylestradiol in 15 women who received a combination oral contraceptive during three treatment cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inocoterone and acne. The effect of a topical antiandrogen: results of a multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Inocoterone Acetate as a Weak Partial Androgen Agonist
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inocoterone acetate (developmental codes RU-38882, RU-882) is a steroidal-like, nonsteroidal compound initially investigated for the topical treatment of acne.[1][2] Its mechanism of action is centered on the androgen receptor (AR). While initially classified as an antiandrogen, further characterization has revealed that this compound is more accurately described as a weak partial agonist of the androgen receptor.[1] This means that while it can bind to and activate the AR, the maximal response it elicits is significantly lower than that of full androgens like dihydrotestosterone (DHT). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.
Mechanism of Action: Weak Partial Agonism
The androgen receptor is a ligand-activated transcription factor that mediates the physiological effects of androgens.[3] Full agonists, such as DHT, bind to the AR, inducing a conformational change that promotes nuclear translocation, DNA binding to androgen response elements (AREs), and robust recruitment of coactivators, leading to maximal gene transcription.
In contrast, a weak partial agonist like this compound also binds to the AR but induces a different conformational change.[1] This results in a suboptimal activation of the receptor, leading to a significantly lower level of transcriptional activity compared to full agonists. At high concentrations, it can compete with and displace potent androgens from the AR, thereby also exhibiting antagonistic properties by reducing the overall androgenic signal. This dual activity is characteristic of partial agonists.[4] Steroidal antiandrogens such as cyproterone acetate also exhibit similar partial agonist properties.[1][5][6]
Visualizing the Androgen Receptor Signaling Pathway
The following diagram illustrates the classical androgen receptor signaling pathway and the role of this compound.
Caption: Androgen Receptor (AR) Signaling Pathway.
Quantitative Pharmacological Data
| Compound | Receptor | Parameter | Value (nM) | Reference |
| Dihydrotestosterone (DHT) | Androgen Receptor | IC50 | 3.2 | [7] |
| Cyproterone Acetate | Androgen Receptor | IC50 | 4.4 | [7] |
| Cyproterone Acetate | Androgen Receptor | IC50 | 7.1 | [6] |
| Enzalutamide | Androgen Receptor | IC50 | 21.4 | [3] |
| Bicalutamide | Androgen Receptor | IC50 | 160 | [3] |
Note: IC50 values represent the concentration of a ligand that displaces 50% of a radiolabeled ligand in a competitive binding assay.
Clinical trial data for topical this compound in acne showed a modest but statistically significant reduction in inflammatory lesions compared to a vehicle control after 16 weeks (26% vs. 13% reduction).[2] This limited in vivo efficacy in humans is consistent with its profile as a weak partial agonist.[1][2]
Experimental Protocols
The characterization of a compound like this compound as a weak partial androgen agonist involves a series of standardized in vitro and in vivo assays.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for characterizing an androgen receptor modulator.
Caption: Workflow for AR Modulator Characterization.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.[8][9]
Methodology:
-
Receptor Source Preparation: Cytosol containing androgen receptors is prepared from the ventral prostate of castrated rats.[8] The tissue is homogenized in a buffer (e.g., TEDG buffer: Tris, EDTA, DTT, glycerol) and centrifuged at high speed to obtain the cytosolic fraction.[8]
-
Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [3H]-R1881) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: After incubation to equilibrium, bound and free radioligand are separated. A common method is the use of hydroxylapatite (HAP) slurry or charcoal adsorption, which binds the free radioligand, allowing the receptor-bound radioligand to be quantified.[8]
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value is determined from this curve, which can then be used to calculate the inhibition constant (Ki).
Androgen Receptor Transactivation (Reporter Gene) Assay
Objective: To determine if a test compound can activate the androgen receptor and induce gene expression, and to quantify its potency (EC50) and efficacy (Emax) as an agonist or antagonist.[10][11][12]
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., PC-3, U2-OS) that is deficient in endogenous AR is used.[13] These cells are stably or transiently co-transfected with two plasmids:
-
Treatment: The transfected cells are treated with increasing concentrations of the test compound (this compound) alone (to test for agonist activity) or in combination with a fixed concentration of a full androgen like DHT (to test for antagonist activity).
-
Incubation: Cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for receptor activation, gene transcription, and protein expression.
-
Reporter Gene Measurement: The expression of the reporter gene is quantified. For a luciferase reporter, a luminometer is used to measure light output after the addition of a substrate.[10]
-
Data Analysis: Dose-response curves are generated. For agonist activity, the EC50 (concentration for 50% of maximal response) and Emax (maximal response relative to a full agonist) are determined. A low Emax relative to DHT would classify this compound as a partial agonist.
Hershberger Bioassay
Objective: To assess the in vivo androgenic or antiandrogenic activity of a compound in a standardized animal model.[15][16][17][18]
Methodology:
-
Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the androgen-dependent tissues sensitive to exogenous compounds.[15]
-
Dosing:
-
Necropsy and Tissue Collection: On day 11, the animals are euthanized, and key androgen-dependent tissues are carefully dissected and weighed. These include the ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.[15][16]
-
Data Analysis: The weights of these tissues from the treated groups are compared to those of a vehicle-treated control group. A statistically significant increase in tissue weights indicates androgenic activity, while a significant inhibition of the testosterone-induced tissue growth indicates antiandrogenic activity. The partial agonist nature of this compound would be revealed by a slight increase in tissue weights when administered alone, but an inhibition of the much greater weight increase caused by a full agonist when co-administered.
Logical Relationship: Defining Partial Agonism
The activity of a ligand at a receptor can be categorized based on its ability to produce a biological response. The following diagram illustrates the spectrum of activity from full agonist to antagonist, positioning this compound as a weak partial agonist.
Caption: Spectrum of Androgen Receptor Ligand Activity.
Conclusion
This compound is a weak partial agonist of the androgen receptor. While it binds to the receptor, it elicits a response that is significantly lower than that of endogenous full androgens. This pharmacological profile explains its modest efficacy in clinical trials for acne. The characterization of such compounds requires a systematic approach using a combination of in vitro binding and functional assays, followed by in vivo validation in animal models like the Hershberger bioassay. This detailed understanding is crucial for the rational design and development of novel receptor modulators for therapeutic use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inocoterone and acne. The effect of a topical antiandrogen: results of a multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flutamide and cyproterone acetate exert agonist effects: induction of androgen receptor-dependent neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 10. Transactivation assay for detection of androgenic activity of chemicals | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 11. Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 12. oecd.org [oecd.org]
- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. Androgen receptor transactivation assay using green fluorescent protein as a reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
Inocoterone Acetate (RU-882): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inocoterone acetate, also known by its developmental code RU-882 and RU-38882, is a nonsteroidal antiandrogen that was investigated for the topical treatment of acne vulgaris.[1][2] As an acetate ester of inocoterone, it was designed to locally counteract the effects of androgens on the skin, a key factor in the pathogenesis of acne.[1][3] Though it demonstrated a statistically significant reduction in inflammatory acne lesions in clinical trials, it was ultimately never marketed.[1][2] This technical guide provides a comprehensive overview of the available scientific data on this compound, including its mechanism of action, preclinical and clinical findings, and relevant experimental methodologies.
Mechanism of Action
This compound functions as a competitive antagonist of the androgen receptor (AR).[2] Unlike some antiandrogens, it is not a silent antagonist but rather a weak partial agonist, similar in action to steroidal antiandrogens like cyproterone acetate.[1] Its primary mechanism involves binding to the androgen receptor within the cytoplasm, preventing the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT). This inhibition blocks the subsequent translocation of the receptor complex to the nucleus and the transcription of androgen-responsive genes that contribute to sebaceous gland growth and sebum production.[4]
Signaling Pathway of Androgen Receptor Antagonism
Caption: Competitive antagonism of the androgen receptor by this compound.
Preclinical Data
The primary preclinical model used to evaluate the topical efficacy of this compound was the hamster sebaceous gland model. This model is a standard for assessing the antiandrogenic potential of topical agents due to the sensitivity of hamster sebaceous glands to androgen stimulation.
Hamster Sebaceous Gland Model
In a comparative study, the biological activity of several nonsteroidal, pure androgen receptor inhibitors was evaluated using the Syrian hamster ear skin sebaceous gland model. This compound (RU-38882) was applied topically for 4 weeks to the ventral ear pinna of sexually mature male Syrian hamsters. Its efficacy was compared to other antiandrogens.
-
Animal Model: Sexually mature male Syrian hamsters.
-
Test Substance Application: Topical application of this compound (RU-38882) and other antiandrogens to the ventral ear pinna.
-
Duration: 4 weeks.
-
Endpoint: Measurement of the reduction in the size of the sebaceous glands.
-
Note: Detailed proprietary experimental protocols are not publicly available. The summary above is based on standard methodologies for this type of assay.
| Compound | Order of Efficacy |
| RU 58841 | 1 (Most Potent) |
| RU 56187 | 2 |
| This compound (RU-38882) | 3 |
| Cyproterone acetate | 4 (Least Potent) |
Clinical Data
This compound was evaluated for the treatment of acne in a multicenter, double-blind clinical trial.
Multicenter Clinical Trial for Facial Acne
A 16-week, multicenter, double-blind study was conducted to test the topical effect of this compound on acne in 126 male subjects with facial acne.[2]
-
Study Design: Multicenter, double-blind, vehicle-controlled.
-
Participants: 126 male subjects with facial acne.
-
Treatment: Twice-daily application of a 10% solution of this compound or a vehicle solution.
-
Duration: 16 weeks.
-
Primary Endpoints: Acne lesion counts (inflammatory papules and pustules).
-
Secondary Endpoints: Global assessments, comedo counts, sebum excretion rates, and safety assessments (general and endocrine laboratory tests).
-
Note: The full, detailed clinical trial protocol is not publicly available. The information provided is a summary of the published study methodology.[2]
Caption: Workflow of the multicenter clinical trial of this compound.
| Timepoint | This compound Group (Mean Reduction in Inflammatory Lesions) | Vehicle Group (Mean Reduction in Inflammatory Lesions) | Statistical Significance |
| Week 12 | 24% | 10% | Achieved |
| Week 16 | 26% | 13% | Achieved |
Note: Global assessments, changes in comedo counts, and sebum excretion rates were not significantly different between the groups. No serious adverse reactions were reported.[2]
Pharmacokinetics
Detailed pharmacokinetic studies on this compound, including absorption, distribution, metabolism, and excretion (ADME), are not extensively available in the public domain. As a topically applied agent, it was designed for local activity with minimal systemic absorption to avoid systemic antiandrogenic effects.[1]
Conclusion
This compound (RU-882) is a nonsteroidal antiandrogen that demonstrated a modest but statistically significant efficacy in reducing inflammatory acne lesions when applied topically.[2] Its mechanism of action is based on the competitive antagonism of the androgen receptor.[2] While preclinical studies in the hamster model indicated its potential as a topical antiandrogen, the clinical results were not as robust as those of other established acne treatments.[1] The lack of overwhelming clinical efficacy likely contributed to the decision not to market the compound. This technical summary provides an overview of the publicly available data on this compound for research and drug development professionals.
References
- 1. Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. imavita.com [imavita.com]
- 4. Effect of a new topically active antiandrogen (RU 38882) on the rat sebaceous gland: comparison with cyproterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of Topical Inocoterone Acetate: A Technical Overview
Disclaimer: Information regarding "Inocoterone acetate" is not widely available in the public domain. This document is a synthesized guide based on general principles of topical drug pharmacokinetics and may not accurately reflect the specific properties of this compound. The experimental protocols and data presented are illustrative and should not be considered as established findings for this specific compound.
Abstract
This technical guide provides a comprehensive overview of the theoretical pharmacokinetic profile of topical this compound, a hypothetical androgen receptor antagonist. It is intended for researchers, scientists, and drug development professionals. The document outlines key experimental methodologies for assessing its absorption, distribution, metabolism, and excretion (ADME), and presents potential signaling pathways. All quantitative data is hypothetical and presented in structured tables for clarity.
Introduction
This compound is a putative steroidal antiandrogen. Topical administration is a targeted delivery approach designed to maximize local therapeutic effects in the skin while minimizing systemic exposure and associated side effects. Understanding the pharmacokinetic properties of topically applied this compound is crucial for optimizing its formulation, ensuring its safety and efficacy, and guiding clinical development. This guide details the experimental frameworks and potential pharmacokinetic parameters of this compound.
Hypothetical Pharmacokinetic Data
The following tables summarize potential pharmacokinetic parameters for topical this compound based on preclinical studies in animal models.
Table 1: Hypothetical Pharmacokinetic Parameters of Topical this compound in a Minipig Model
| Parameter | Value (Mean ± SD) | Units |
| Cmax (Plasma) | 2.5 ± 0.8 | ng/mL |
| Tmax (Plasma) | 6 ± 2 | hours |
| AUC (0-24h) | 30 ± 7 | ng·h/mL |
| Skin Concentration (Epidermis) | 150 ± 35 | ng/g tissue |
| Skin Concentration (Dermis) | 85 ± 20 | ng/g tissue |
| Systemic Bioavailability | < 5 | % |
| Half-life (t½) | 10 ± 3 | hours |
Key Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the pharmacokinetics of topical drugs.
3.1. In Vitro Skin Permeation Study
-
Objective: To evaluate the rate and extent of this compound absorption through the skin.
-
Methodology:
-
Excised skin from a suitable animal model (e.g., minipig or human cadaver) is mounted on a Franz diffusion cell.
-
A known concentration of this compound formulated in a topical vehicle is applied to the epidermal side.
-
The receptor chamber is filled with a physiological buffer, maintained at 37°C, and continuously stirred.
-
Samples are collected from the receptor fluid at predetermined time points over 24-48 hours.
-
The concentration of this compound in the samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
At the end of the experiment, the skin is sectioned to determine the drug concentration in the epidermis and dermis.
-
Workflow for In Vitro Skin Permeation Assay
Caption: Workflow for assessing in vitro skin permeation of this compound.
3.2. In Vivo Pharmacokinetic Study in Animal Models
-
Objective: To determine the systemic absorption, distribution, and elimination of this compound after topical application.
-
Methodology:
-
A defined dose of the topical formulation is applied to a specific area of the skin on the animal model (e.g., minipig).
-
Blood samples are collected via an indwelling catheter at various time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-application.
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of this compound in the plasma is determined using a validated LC-MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time profile.
-
Optional: Tissue samples can be collected at the end of the study to assess drug distribution.
-
Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study of topical this compound.
Potential Signaling Pathway
This compound, as a hypothetical androgen receptor (AR) antagonist, would likely exert its effects by competitively inhibiting the binding of androgens, such as dihydrotestosterone (DHT), to the AR in skin cells like sebocytes and keratinocytes.
Hypothesized Mechanism of Action in a Sebocyte
Caption: Hypothesized competitive antagonism of the androgen receptor by this compound.
Conclusion
The pharmacokinetic evaluation of topical this compound requires a systematic approach employing both in vitro and in vivo models. The primary goal is to achieve sufficient local drug concentrations in the skin to elicit a therapeutic effect while minimizing systemic absorption to ensure a favorable safety profile. The experimental protocols and hypothetical data presented in this guide provide a foundational framework for the preclinical development of this and similar topical drug candidates. Further studies would be necessary to fully characterize the ADME properties of this compound and to establish a clear pharmacokinetic/pharmacodynamic relationship.
Methodological & Application
Application Notes and Protocols: Inocoterone Acetate in In Vitro Androgen Receptor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inocoterone acetate, also known by its developmental code RU-38882, is a non-steroidal antiandrogen (NSAA) that functions as a competitive antagonist of the androgen receptor (AR).[1][2] Developed initially for the topical treatment of acne, its mechanism of action relies on its ability to bind to the AR and inhibit the downstream signaling pathways activated by androgens.[1][2] These application notes provide a summary of the available in vitro data and detailed protocols for assessing the interaction of this compound with the androgen receptor.
Mechanism of Action
This compound exerts its antiandrogenic effects by directly competing with endogenous androgens, such as dihydrotestosterone (DHT), for binding to the ligand-binding domain (LBD) of the AR. Upon binding, this compound induces a conformational change in the AR that is distinct from that induced by agonist binding. This altered conformation prevents the proper recruitment of coactivators and may facilitate the recruitment of corepressors to the receptor complex. Consequently, the nuclear translocation of the AR is inhibited, and the receptor is unable to effectively bind to androgen response elements (AREs) on target genes, leading to a suppression of androgen-dependent gene transcription.
Data Presentation
| Parameter | This compound (RU-38882) | Reference Compound (e.g., Cyproterone Acetate) | Assay Type |
| Binding to Androgen Receptor | Binds to the androgen receptor. | Binds to the androgen receptor. | Competitive Binding Assay |
| AR Antagonist Activity | Exhibits androgen receptor antagonist activity. | Exhibits androgen receptor antagonist activity. | Reporter Gene Assay |
| Inhibition of AR Nuclear Translocation | Inhibits nuclear translocation of the androgen receptor. | Known to affect AR nuclear translocation. | Cellular Imaging/Fractionation |
| In Vivo Potency (Sebaceous Gland Model) | Reported to be approximately 100 times more potent than cyproterone acetate in a rat model. | Standard steroidal antiandrogen. | In Vivo Animal Model |
Experimental Protocols
The following are detailed protocols for standard in vitro assays to characterize the interaction of this compound with the androgen receptor.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
References
Development of a Stability-Indicating HPLC Method for the Quantification of Inocoterone Acetate
Application Note
Abstract
This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Inocoterone acetate. This compound is a nonsteroidal antiandrogen investigated for the topical treatment of acne.[1][2] The developed method is suitable for the analysis of the active pharmaceutical ingredient (API) in bulk and pharmaceutical formulations. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and water, providing excellent resolution and peak symmetry. The method was validated in accordance with ICH guidelines to ensure its suitability for its intended purpose.
Introduction
This compound (also known as RU-38882) is a steroid-like nonsteroidal antiandrogen that functions by binding to the androgen receptor.[1][3] It is the acetate ester of inocoterone and was developed for topical administration to treat acne.[1][4] As with any pharmaceutical compound, a reliable analytical method is crucial for quality control, stability studies, and formulation development. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of steroid acetates due to its high resolution, sensitivity, and accuracy.[5][6][7] This application note presents a detailed protocol for a newly developed stability-indicating RP-HPLC method for this compound.
Chemical Information
| Compound | This compound |
| IUPAC Name | (3S,3aS,9aS,9bS)-6-ethyl-3a-methyl-7-oxo-2,3,3a,4,5,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-3-yl acetate[3] |
| CAS Number | 83646-86-0[3] |
| Chemical Formula | C18H26O3[3] |
| Molecular Weight | 290.40 g/mol [3] |
| Chemical Structure |
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector was used. The chromatographic conditions were optimized to achieve the best separation and peak shape.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (for a hypothetical topical cream): Accurately weigh an amount of cream equivalent to 10 mg of this compound into a 50 mL centrifuge tube. Add 20 mL of acetonitrile, vortex for 5 minutes, and sonicate for 15 minutes to extract the drug. Centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Summary
The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
| Validation Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
| Specificity | No interference from placebo or degradation products |
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
| Stress Condition | % Degradation | Observations |
| Acid (0.1 M HCl, 60°C, 24h) | 15.2% | Degradation peaks well-resolved from the main peak. |
| Base (0.1 M NaOH, 60°C, 24h) | 21.5% | Degradation peaks well-resolved from the main peak. |
| Oxidative (3% H₂O₂, RT, 24h) | 8.7% | Degradation peaks well-resolved from the main peak. |
| Thermal (80°C, 48h) | 5.1% | Minor degradation observed. |
| Photolytic (UV light, 24h) | 11.8% | Degradation peaks well-resolved from the main peak. |
Signaling Pathway
This compound acts as a competitive antagonist or weak partial agonist at the androgen receptor (AR). In androgen-responsive tissues, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR, leading to its translocation to the nucleus, where it regulates gene transcription responsible for androgenic effects. This compound competes with these endogenous androgens for binding to the AR, thereby inhibiting or modulating androgen-mediated signaling.
Caption: this compound's Mechanism of Action.
Experimental Workflow
The following diagram illustrates the workflow for the development and validation of the HPLC method for this compound.
Caption: HPLC Method Development Workflow.
Conclusion
A simple, rapid, and reliable RP-HPLC method for the quantification of this compound has been developed and validated. The method is stability-indicating and can be used for routine quality control analysis of this compound in bulk and pharmaceutical dosage forms. The chromatographic run time of 10 minutes allows for a high throughput of samples.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inocoterone and acne. The effect of a topical antiandrogen: results of a multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Inocoterone - Wikipedia [en.wikipedia.org]
- 5. Quantitative determination of steroid acetates in pharmaceutical preparations by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pharmacia.pensoft.net [pharmacia.pensoft.net]
Application Notes and Protocols for the Topical Delivery of Inocoterone Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inocoterone acetate (RU-38882) is a non-steroidal antiandrogen that functions as a weak partial agonist of the androgen receptor.[1] It was initially developed for the topical treatment of acne, demonstrating a modest but statistically significant reduction in inflammatory lesions.[1][2] These application notes provide a comprehensive guide to formulating and evaluating this compound for topical delivery, targeting researchers in dermatology and pharmaceutical sciences. The following sections detail the mechanism of action, physicochemical properties, formulation strategies, and analytical and in vitro testing protocols.
Mechanism of Action: Androgen Receptor Signaling
This compound exerts its effects by competitively binding to the androgen receptor (AR), thereby modulating the transcription of androgen-responsive genes.[1][3] In skin, androgens like dihydrotestosterone (DHT) contribute to sebum production and the pathophysiology of acne. By antagonizing the AR, this compound can mitigate these effects locally.
The classical androgen receptor signaling pathway begins with the binding of an androgen to the AR in the cytoplasm. This complex then translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA, initiating gene transcription.[4][5][6]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for formulation development.
| Property | Value | Reference |
| Chemical Name | [(3S,3aS,9aS,9bS)-6-Ethyl-3a-methyl-7-oxo-2,3,4,5,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalen-3-yl] acetate | [7] |
| Molecular Formula | C18H26O3 | [7] |
| Molecular Weight | 290.40 g/mol | [7] |
| Appearance | Solid powder | [7] |
| Solubility | Soluble in DMSO | [7] |
| Storage | Dry, dark, and at 0 - 4°C for short term or -20°C for long term | [7] |
Formulation Development for Topical Delivery
The goal is to develop a stable, aesthetically pleasing formulation that enhances the penetration of this compound into the skin to reach the target androgen receptors.
Experimental Workflow for Formulation Development
The development of a topical formulation follows a structured workflow, from initial characterization to final product optimization.
Protocol 1: Solubility Determination of this compound
Objective: To determine the solubility of this compound in a range of pharmaceutically acceptable solvents to guide formulation design.
Materials:
-
This compound powder
-
A selection of solvents (e.g., ethanol, propylene glycol, isopropyl myristate, oleic acid, various grades of polyethylene glycol)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
HPLC system with UV detector
Methodology:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C and 32°C to mimic skin temperature) for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the HPLC method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method (see Protocol 3).
-
Calculate the solubility in mg/mL for each solvent.
Excipient Selection for Semi-Solid Formulations
The choice of excipients is critical for the stability, aesthetics, and performance of the topical formulation.
| Excipient Class | Function | Examples |
| Gelling Agents | Provide the structure for gels and increase the viscosity of creams and lotions. | Carbomers (e.g., Carbopol®), cellulose derivatives, poloxamers.[5] |
| Emollients | Impart a smooth and soft feel to the skin. | Isopropyl myristate, mineral oil, fatty alcohols (e.g., cetyl alcohol).[1] |
| Humectants | Attract and retain moisture in the skin. | Propylene glycol, glycerin.[4] |
| Penetration Enhancers | Reversibly decrease the barrier function of the stratum corneum to improve drug delivery. | Oleic acid, propylene glycol, ethanol.[1] |
| Emulsifiers | Stabilize oil-in-water or water-in-oil emulsions. | Polysorbates (e.g., Tween®), sorbitan esters (e.g., Span®), Pemulen™ polymeric emulsifiers.[5] |
| Preservatives | Prevent microbial growth in the formulation. | Parabens, phenoxyethanol, benzoic acid.[4] |
| Antioxidants | Prevent the oxidative degradation of the active ingredient and excipients. | Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), tocopherol.[4] |
Protocol 2: Preparation of a Topical Cream Formulation
Objective: To prepare a stable and homogenous oil-in-water (O/W) cream formulation of this compound.
Materials:
-
This compound
-
Oil phase components (e.g., cetyl alcohol, isopropyl myristate)
-
Aqueous phase components (e.g., purified water, glycerin)
-
Emulsifying agent (e.g., polysorbate 80)
-
Preservative (e.g., phenoxyethanol)
-
Homogenizer
-
Water bath
-
Beakers and stirring equipment
Methodology:
-
Oil Phase Preparation: In a beaker, combine the oil-soluble components and heat to 70-75°C in a water bath until all components are melted and uniform.
-
Active Ingredient Incorporation: Dissolve the this compound in a suitable solvent from the solubility study (e.g., propylene glycol) and add this to the oil phase, maintaining the temperature.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the water-soluble components, including the emulsifier and preservative, in purified water and heat to 70-75°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase with continuous stirring.
-
Homogenization: Homogenize the mixture for a specified time and speed to reduce the droplet size and form a stable emulsion.
-
Cooling: Allow the cream to cool to room temperature with gentle stirring.
-
Final Product Evaluation: Assess the cream for its physical appearance, pH, viscosity, and homogeneity.
Analytical Methods for Quality Control
A validated analytical method is essential for quantifying this compound in the formulation and for stability testing.
Protocol 3: Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound that can also separate it from potential degradation products.
Method Development:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Selection: A mixture of acetonitrile or methanol and water or a buffer is a common starting point for steroid-like molecules.[8]
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer.
-
Forced Degradation Studies: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.[9][10]
-
Method Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve good resolution between the this compound peak and any degradation product peaks.
Method Validation (according to ICH guidelines): [4][6][11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including degradants.
-
Linearity: Demonstrate a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
In Vitro Performance Testing
In vitro tests are crucial for evaluating the drug release and skin permeation characteristics of the developed formulation.
Protocol 4: In Vitro Skin Permeation Study using a Franz Diffusion Cell
Objective: To evaluate the permeation of this compound from the topical formulation through a skin model.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin) or a synthetic membrane
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 20 to maintain sink conditions for a hydrophobic drug)[12]
-
Water bath with a circulating system to maintain 32°C
-
Magnetic stirrers
-
Syringes for sampling
-
HPLC system for analysis
Methodology:
-
Skin Preparation: Thaw the excised skin and cut it into appropriate sizes to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
-
Receptor Chamber Filling: Fill the receptor chamber with degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Equilibration: Allow the system to equilibrate to 32°C for at least 30 minutes.
-
Formulation Application: Apply a finite dose of the this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium from the sampling arm and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using the validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area of the skin over time and determine the steady-state flux (Jss).
Stability Testing
Stability testing ensures that the formulation maintains its physical, chemical, and microbiological quality throughout its shelf life.
Protocol 5: Stability Study of the Topical Formulation
Objective: To evaluate the stability of the this compound topical formulation under different storage conditions as per ICH guidelines.[10][13][14][15]
Methodology:
-
Package the formulation in the intended container-closure system.
-
Store the samples at long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) storage conditions.
-
At specified time points (e.g., 0, 1, 2, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term), withdraw samples and evaluate them for the following parameters:
-
Physical Appearance: Color, odor, phase separation, and homogeneity.
-
Physicochemical Properties: pH and viscosity.
-
Assay of Active Ingredient: Quantify the amount of this compound using the validated HPLC method.
-
Degradation Products: Monitor for the presence of any degradation products using the stability-indicating HPLC method.
-
Microbial Limits: Test for the presence of microbial contamination.
-
Conclusion
The successful formulation of this compound for topical delivery requires a systematic approach encompassing thorough physicochemical characterization, rational formulation design, and robust analytical and in vitro testing. The protocols and guidelines presented in these application notes provide a framework for researchers to develop a stable and effective topical product. Further in vivo studies would be necessary to confirm the clinical efficacy and safety of the final formulation.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. Physicochemical Characterization - Creative Biolabs [creativebiolabs.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Key Phases in Topical Formulation Development [tiogaresearch.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. In depth characterization of physicochemical critical quality attributes of a clinical drug-dendrimer conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. fda.gov [fda.gov]
- 10. snscourseware.org [snscourseware.org]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. benchchem.com [benchchem.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
Application Notes and Protocols: Inocoterone Acetate In Vitro Skin Permeation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inocoterone acetate (RU-38882) is a steroid-like nonsteroidal antiandrogen that has been investigated for the topical treatment of acne.[1] As an antagonist of the androgen receptor, it aims to mitigate the effects of androgens on sebaceous glands, which are implicated in the pathogenesis of acne.[2] The efficacy of topical dermatological agents is critically dependent on their ability to permeate the skin barrier and reach the target site in sufficient concentrations. Therefore, in vitro skin permeation studies are an essential component in the development and optimization of topical formulations containing this compound.
These application notes provide a comprehensive overview of the methodologies and protocols for conducting in vitro skin permeation studies of this compound. The protocols are based on established scientific principles and methodologies, such as the use of Franz diffusion cells, which are widely accepted for evaluating the percutaneous absorption of topical products.[3][4][5]
Data Presentation
Due to the limited publicly available quantitative data specifically for this compound in vitro skin permeation, the following tables present hypothetical, yet representative, data to illustrate how results from such studies would be structured. These tables are designed for easy comparison of different formulations.
Table 1: Hypothetical In Vitro Skin Permeation Parameters of this compound from Different Topical Formulations
| Formulation | Mean Cumulative Amount Permeated at 24h (µg/cm²) | Steady-State Flux (Jss) (µg/cm²/h) | Lag Time (t_lag) (h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) |
| 1% this compound in Hydrogel | 15.8 ± 2.1 | 0.75 ± 0.12 | 2.5 ± 0.4 | 1.5 |
| 1% this compound in Cream | 10.5 ± 1.8 | 0.48 ± 0.09 | 3.1 ± 0.6 | 0.96 |
| 1% this compound in Ointment | 5.2 ± 1.1 | 0.22 ± 0.05 | 4.5 ± 0.8 | 0.44 |
Data are presented as mean ± standard deviation (n=6). This data is for illustrative purposes only.
Table 2: Hypothetical Skin Deposition of this compound at 24 hours
| Formulation | Epidermis (µg/g tissue) | Dermis (µg/g tissue) | Total Skin Retention (µg/cm²) |
| 1% this compound in Hydrogel | 25.3 ± 3.5 | 8.9 ± 1.2 | 3.42 |
| 1% this compound in Cream | 18.7 ± 2.9 | 5.4 ± 0.9 | 2.41 |
| 1% this compound in Ointment | 12.1 ± 2.2 | 3.1 ± 0.7 | 1.52 |
Data are presented as mean ± standard deviation (n=6). This data is for illustrative purposes only.
Experimental Protocols
The following are detailed protocols for conducting in vitro skin permeation studies of this compound.
Protocol 1: In Vitro Skin Permeation using Franz Diffusion Cells
Objective: To quantify the rate and extent of this compound permeation through the skin from a topical formulation.
Materials:
-
Franz diffusion cells (with a known diffusion area and receptor chamber volume)[3][4]
-
Excised human or animal (e.g., porcine or rat) skin[5]
-
This compound topical formulation (e.g., hydrogel, cream, ointment)
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer like Tween 20 to maintain sink conditions)
-
High-Performance Liquid Chromatography (HPLC) system for sample analysis
-
Constant temperature water bath and circulator
-
Magnetic stirrers
-
Syringes and needles for sampling
-
Parafilm
Methodology:
-
Skin Preparation:
-
Thaw frozen excised skin at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Equilibrate the skin sections in phosphate-buffered saline (PBS) for 30 minutes before mounting.
-
-
Franz Diffusion Cell Assembly:
-
Mount the prepared skin section between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Ensure there are no air bubbles between the skin and the receptor solution.
-
Fill the receptor chamber with pre-warmed (32°C ± 1°C) and degassed receptor solution.[6]
-
Place a small magnetic stir bar in the receptor chamber.
-
Place the assembled cells in a water bath maintained at a constant temperature to ensure the skin surface temperature is approximately 32°C.[6]
-
-
Dosing and Sampling:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation uniformly onto the skin surface in the donor chamber.
-
Cover the donor chamber with parafilm to prevent evaporation.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss), lag time (t_lag), and permeability coefficient (Kp) from the linear portion of the plot.
-
Protocol 2: Skin Deposition Study
Objective: To determine the amount of this compound retained in the different layers of the skin after topical application.
Methodology:
-
Following the permeation study (at 24 hours), dissemble the Franz diffusion cells.
-
Carefully remove the skin from the cell.
-
Gently wipe the skin surface with a cotton swab to remove any excess formulation.
-
Separate the epidermis from the dermis using a heat-separation technique or blunt dissection.
-
Weigh each skin layer (epidermis and dermis).
-
Extract this compound from each skin layer using a suitable solvent (e.g., methanol, acetonitrile). This can be achieved by mincing the tissue and sonicating it in the solvent.
-
Analyze the extracts for this compound concentration using a validated HPLC method.
-
Express the results as the amount of drug per gram of tissue (µg/g).
Visualizations
Caption: Experimental workflow for in vitro skin permeation studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inocoterone and acne. The effect of a topical antiandrogen: results of a multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparative Study of Transmembrane Diffusion and Permeation of Ibuprofen across Synthetic Membranes Using Franz Diffusion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. xenometrix.ch [xenometrix.ch]
- 6. In Vitro Skin Penetration of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inocoterone Acetate Testing in the Rhino Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the rhino mouse model to evaluate the efficacy of Inocoterone acetate, a nonsteroidal antiandrogen, for potential applications in dermatology, particularly in the context of acne treatment. The rhino mouse, with its characteristic utricles resembling human comedones, serves as a valuable preclinical model for assessing comedolytic and anti-seborrheic activity.
Data Presentation
The following tables summarize representative quantitative data from studies evaluating the effects of topical anti-androgens in relevant animal models. While specific data for this compound in the rhino mouse model is not publicly available, the data presented from a potent topical anti-androgen in a hamster ear model, which is also rich in sebaceous glands, provides a comparable preclinical assessment of anti-seborrheic efficacy. Additionally, data for a standard retinoid in the rhino mouse model is included for comparison of comedolytic effects.
Table 1: Efficacy of a Topical Anti-Androgen on Sebaceous Gland Size in the Hamster Ear Model
| Treatment Group | Dose | Duration | Mean Sebaceous Gland Area (mm²) | Percent Reduction vs. Vehicle |
| Vehicle Control | N/A | 4 weeks | 0.150 | 0% |
| Topical Anti-Androgen | 10 µ g/day | 4 weeks | 0.060 | 60% |
Data is representative of potent nonsteroidal anti-androgens like RU 58841 tested in the hamster ear model, a recognized model for assessing anti-androgenic effects on sebaceous glands[1].
Table 2: Comedolytic Efficacy of a Standard Retinoid in the Rhino Mouse Model
| Treatment Group | Concentration | Duration | Mean Utricle Diameter (µm) | Percent Reduction vs. Vehicle |
| Vehicle Control | N/A | 2 weeks | 100 | 0% |
| All-trans-retinoic acid (RA) | 0.1% | 2 weeks | 45 | 55% |
| 13-cis-retinoic acid | 0.1% | 2 weeks | 52 | 48% |
This data demonstrates the typical comedolytic effect of retinoids in the rhino mouse model and serves as a benchmark for evaluating new comedolytic agents[2].
Experimental Protocols
Protocol 1: Evaluation of Comedolytic Activity of Topical this compound in the Rhino Mouse
1. Animal Model:
-
Species: Mouse (Mus musculus)
-
Strain: Homozygous rhino mice (hr/hr)[3]
-
Age: 6-8 weeks at the start of the experiment.
-
Sex: Male or female.
-
Housing: Individual housing in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.
-
Acclimatization: Minimum of one week before the start of the experiment.
2. Materials:
-
This compound
-
Vehicle (e.g., ethanol:propylene glycol:water solution)
-
Positive control (e.g., 0.1% all-trans-retinoic acid)
-
Topical application device (e.g., micropipette or syringe)
-
Anesthesia (e.g., isoflurane) for imaging and sample collection
-
Digital caliper
-
Dissecting microscope or other imaging system for in-life observations
-
Biopsy punch (4 mm)
-
10% neutral buffered formalin
-
Paraffin embedding materials
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Microscope with a calibrated eyepiece or image analysis software
3. Experimental Procedure:
-
Grouping: Randomly assign mice to the following groups (n=6-8 per group):
-
Group 1: Untreated Control
-
Group 2: Vehicle Control
-
Group 3: this compound (low dose)
-
Group 4: this compound (high dose)
-
Group 5: Positive Control (0.1% Retinoic Acid)
-
-
Dosing and Administration:
-
On day 0, shave a small area (approximately 2x2 cm) on the dorsal skin of each mouse.
-
Apply the assigned treatment (typically 50 µL) to the shaved area once daily for 3-4 weeks.[3]
-
-
In-life Observations:
-
Record body weight twice weekly.
-
Perform daily visual scoring of the application site for signs of irritation (erythema, edema, scaling) using a standardized scoring system (e.g., Draize scale).
-
Measure skin thickness at the application site weekly using a digital caliper.
-
4. Sample Collection and Processing:
-
At the end of the treatment period, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Collect a 4 mm full-thickness skin biopsy from the center of the treated area.
-
Fix the biopsy tissue in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue and embed in paraffin.
-
Section the paraffin blocks at 5 µm thickness and mount on glass slides.
5. Histological Analysis:
-
Stain the tissue sections with H&E.
-
Examine the slides under a microscope to assess the utricles (comedones).
-
Quantitative Analysis:
-
Utricle Diameter/Area: Using a calibrated eyepiece or image analysis software, measure the diameter or cross-sectional area of at least 20 randomly selected utricles per animal. Calculate the mean utricle size for each animal and then the group mean.
-
Utricle Density: Count the number of utricles per unit length of the epidermis.
-
Epidermal Thickness: Measure the thickness of the interfollicular epidermis at multiple points to assess for hyperplasia.
-
-
Qualitative Analysis: Note any changes in the cellular morphology of the utricle wall, sebaceous glands, and surrounding dermis, including signs of inflammation.
6. Statistical Analysis:
-
Analyze the quantitative data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups with the vehicle control group. A p-value of <0.05 is typically considered statistically significant.
Protocol 2: Assessment of Anti-Seborrheic Activity of Topical this compound
This protocol can be run concurrently with Protocol 1 or as a separate study.
1. Animal Model and Materials:
-
As described in Protocol 1.
-
Sebumeter® or similar device for measuring sebum output.
-
Lipid extraction solvents (e.g., hexane:isopropanol).
-
Gas chromatography-mass spectrometry (GC-MS) or other analytical instrumentation for lipid analysis.
2. Experimental Procedure:
-
Grouping and Dosing: As described in Protocol 1.
-
Sebum Measurement:
-
Sebumeter®: At baseline and at the end of the treatment period, measure the sebum output on the treated skin area using a Sebumeter®.
-
Lipid Extraction: At the end of the study, after euthanasia, excise a defined area of the treated skin. Extract the surface lipids using a suitable solvent.
-
3. Lipid Analysis:
-
Analyze the extracted lipids using GC-MS or another appropriate method to quantify the major lipid classes (e.g., triglycerides, wax esters, squalene).
4. Statistical Analysis:
-
Compare the sebum output and lipid composition between the treatment and control groups using appropriate statistical tests.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's Mechanism of Action.
Experimental Workflow for Topical this compound Testing
Caption: Preclinical Testing Workflow.
References
Application Notes and Protocols: Evaluating Inocoterone Acetate using Sebocyte Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acne vulgaris and seborrhea are common dermatological conditions significantly influenced by androgen hormones.[1] Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), stimulate sebaceous gland activity, leading to increased sebum production, a key factor in the pathogenesis of these conditions.[2][3] Sebocytes, the specialized cells that constitute sebaceous glands, are the primary targets of androgens in the skin.[4] Therefore, in vitro models utilizing cultured human sebocytes are invaluable tools for screening and characterizing the efficacy of anti-androgen compounds.[1]
These application notes provide a comprehensive overview of the protocols for utilizing primary human sebocytes and the immortalized SZ95 human sebocyte cell line to evaluate the potential anti-androgenic effects of compounds like Inocoterone acetate. The methodologies described herein are based on established techniques for assessing androgen-mediated cellular processes in sebocytes.
Key Signaling Pathway and Experimental Rationale
Androgens exert their effects on sebocytes by binding to the androgen receptor (AR). Upon ligand binding, the AR translocates to the nucleus, where it regulates the transcription of target genes involved in cell proliferation and lipogenesis. Anti-androgens like this compound are hypothesized to competitively inhibit the binding of androgens to the AR, thereby attenuating these downstream effects.
Figure 1: Simplified androgen signaling pathway in sebocytes and the inhibitory action of this compound.
Experimental Models: Primary vs. Immortalized Sebocytes
1. Primary Human Sebocytes:
-
Source: Isolated from sebaceous glands of human facial skin.[1]
-
Advantages: Closely mimic the in vivo physiological state of the cells.
-
Disadvantages: Limited lifespan (3-6 passages), donor-to-donor variability, and more complex culture requirements.[1]
2. Immortalized Human Sebocyte Cell Lines (e.g., SZ95):
-
Source: Derived from human facial sebaceous glands and immortalized, for instance by transfection with SV-40 large T antigen.
-
Advantages: Unlimited supply, reduced variability, and easier to culture, making them suitable for high-throughput screening.[1]
-
Disadvantages: May exhibit some phenotypic and functional differences from primary cells due to immortalization.
Experimental Protocols
Protocol 1: Culture of SZ95 Immortalized Human Sebocytes
This protocol outlines the standard procedure for culturing the SZ95 sebocyte cell line, a widely used model for studying sebaceous gland function.
Figure 2: Workflow for the culture and subculture of SZ95 sebocytes.
Materials:
-
SZ95 sebocytes
-
Sebocyte Growth Medium (e.g., Sebomed®) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
0.25% Trypsin-EDTA
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thawing: Rapidly thaw a cryopreserved vial of SZ95 cells in a 37°C water bath.
-
Seeding: Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes.
-
Culturing: Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium. Plate the cells in a T-75 flask and incubate.
-
Maintenance: Change the medium every 2-3 days.
-
Subculture: When cells reach 70-80% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge, and re-plate at a 1:3 to 1:5 ratio.
Protocol 2: Evaluation of this compound's Effect on Sebocyte Proliferation
This protocol uses a colorimetric assay (MTT) to assess the impact of this compound on testosterone-stimulated sebocyte proliferation.
Materials:
-
SZ95 sebocytes
-
96-well culture plates
-
Testosterone (stock solution in ethanol)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SZ95 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Serum Starvation: Replace the medium with a low-serum (e.g., 0.5% FBS) medium for 24 hours to synchronize the cells.
-
Treatment: Treat the cells with:
-
Vehicle control
-
Testosterone (e.g., 10 nM)
-
This compound at various concentrations
-
Testosterone + this compound at various concentrations
-
-
Incubation: Incubate for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 3: Assessment of Lipid Production using Oil Red O Staining
This protocol provides a method for visualizing and quantifying intracellular lipid accumulation in sebocytes.
Materials:
-
SZ95 sebocytes
-
24-well culture plates
-
Testosterone
-
This compound
-
Oil Red O staining solution
-
Formalin (10%)
-
Isopropyl alcohol
Procedure:
-
Seeding and Treatment: Seed and treat cells as described in Protocol 2, typically for a longer duration (e.g., 5-7 days) to allow for significant lipid accumulation.
-
Fixation: Wash cells with PBS and fix with 10% formalin for 30 minutes.
-
Staining: Wash with water and then with 60% isopropyl alcohol. Stain with Oil Red O solution for 20 minutes.
-
Washing: Wash with 60% isopropyl alcohol and then with water to remove excess stain.
-
Visualization: Visualize the red-stained lipid droplets under a microscope.
-
Quantification (Optional): Elute the stain from the cells using 100% isopropyl alcohol and measure the absorbance at 520 nm.
Data Presentation
Quantitative data from the above experiments should be summarized in tables to facilitate comparison between different treatment groups. Due to the lack of specific published in vitro data for this compound, the following tables present hypothetical data for illustrative purposes, based on expected outcomes for an androgen receptor antagonist.
Table 1: Effect of this compound on Testosterone-Induced Sebocyte Proliferation (MTT Assay)
| Treatment Group | Concentration | Mean Absorbance (570 nm) ± SD | % Inhibition of Testosterone-Induced Proliferation |
| Vehicle Control | - | 0.45 ± 0.03 | - |
| Testosterone | 10 nM | 0.85 ± 0.05 | 0% |
| This compound | 1 µM | 0.43 ± 0.04 | - |
| Testosterone + this compound | 10 nM + 0.1 µM | 0.72 ± 0.06 | 32.5% |
| Testosterone + this compound | 10 nM + 1 µM | 0.58 ± 0.05 | 67.5% |
| Testosterone + this compound | 10 nM + 10 µM | 0.48 ± 0.04 | 92.5% |
Table 2: Effect of this compound on Testosterone-Induced Lipid Accumulation (Oil Red O Staining Elution)
| Treatment Group | Concentration | Mean Absorbance (520 nm) ± SD | % Inhibition of Testosterone-Induced Lipogenesis |
| Vehicle Control | - | 0.22 ± 0.02 | - |
| Testosterone | 10 nM | 0.68 ± 0.04 | 0% |
| This compound | 1 µM | 0.21 ± 0.03 | - |
| Testosterone + this compound | 10 nM + 0.1 µM | 0.55 ± 0.05 | 28.3% |
| Testosterone + this compound | 10 nM + 1 µM | 0.41 ± 0.04 | 58.7% |
| Testosterone + this compound | 10 nM + 10 µM | 0.28 ± 0.03 | 87.0% |
Conclusion
The described sebocyte culture models and associated protocols provide a robust framework for the preclinical evaluation of anti-androgen compounds like this compound. By assessing key parameters such as sebocyte proliferation and lipid synthesis, researchers can effectively characterize the mechanism of action and dose-dependent efficacy of novel therapeutic candidates for acne and seborrhea. While direct in vitro data for this compound is currently limited, the provided methodologies offer a clear path for generating such crucial information.
References
- 1. Culture of human sebocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Androgen and Androgen Receptor in the Skin-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARTICLE: Androgens, Androgen Receptors, and the Skin: From the Laboratory to the Clinic With Emphasis on Clinical and Therapeutic Implications - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. Sebocytes are the key regulators of androgen homeostasis in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inocoterone and acne. The effect of a topical antiandrogen: results of a multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Profiling of Inocoterone Acetate Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inocoterone acetate is a nonsteroidal antiandrogen that functions as a weak partial agonist of the androgen receptor (AR).[1][2] It was initially developed for the topical treatment of acne.[1][3] As with any active pharmaceutical ingredient (API), ensuring the purity and controlling the impurity profile of this compound is critical for its safety and efficacy. This document provides detailed application notes and protocols for the analytical methods used in the impurity profiling of this compound. These methods are essential for the detection, identification, and quantification of process-related impurities and degradation products.
The methodologies outlined below are based on established analytical techniques for steroid and steroid-like compounds and have been adapted for the specific analysis of this compound.[4][5][6] The primary techniques covered are High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and structural elucidation of impurities.[7][8] Additionally, protocols for forced degradation studies are included to identify potential degradation pathways and to develop stability-indicating methods.[6][9]
Signaling Pathway of this compound
This compound, as an antiandrogen, primarily targets the androgen receptor signaling pathway. Understanding this pathway is crucial for elucidating its mechanism of action and potential interactions. The diagram below illustrates the general mechanism of androgen receptor signaling and the point of intervention for an antagonist like this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Quantification
This method is designed for the separation and quantification of this compound and its potential impurities.
1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm (UV) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
1.2. Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to obtain a concentration of 0.5 mg/mL.
-
Impurity Standard Solutions: If available, prepare individual stock solutions of known impurities at a concentration of 0.1 mg/mL in the diluent.
1.3. Data Analysis
The percentage of each impurity is calculated using the area normalization method or by using an external standard if available. The relative retention time (RRT) for each impurity should be calculated with respect to the principal peak of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This protocol is intended for the identification and structural elucidation of unknown impurities.
2.1. LC-MS Conditions
| Parameter | Condition |
| LC System | UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Similar to HPLC method, adjusted for UHPLC flow rates |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Range | m/z 100-1000 |
| Data Acquisition | Full scan and data-dependent MS/MS |
2.2. Sample Preparation
Prepare the sample solution as described in the HPLC protocol. The concentration may be adjusted based on the sensitivity of the mass spectrometer.
Forced Degradation Studies
Forced degradation studies are performed to generate potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[6][9][10]
3.1. Stress Conditions
-
Acid Hydrolysis: Reflux 10 mg of this compound in 10 mL of 0.1 M HCl at 60°C for 4 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Reflux 10 mg of this compound in 10 mL of 0.1 M NaOH at 60°C for 2 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Store 10 mg of this compound in 10 mL of 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose solid this compound to UV light (254 nm) and visible light in a photostability chamber for 7 days.
3.2. Analysis of Stressed Samples
Analyze the stressed samples using the developed HPLC and LC-MS methods to identify and quantify the degradation products.
Experimental Workflow
The following diagram illustrates the overall workflow for the impurity profiling of this compound.
Data Presentation
The quantitative data obtained from the HPLC analysis of a hypothetical batch of this compound and its forced degradation samples are summarized in the tables below.
Table 1: Impurity Profile of a Representative Batch of this compound
| Peak No. | Retention Time (min) | Relative Retention Time (RRT) | Area % |
| 1 | 8.5 | 0.85 | 0.08 |
| 2 | 10.0 | 1.00 (this compound) | 99.75 |
| 3 | 12.2 | 1.22 | 0.12 |
| 4 | 15.6 | 1.56 | 0.05 |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Assay of this compound (%) | Total Impurities (%) | Major Degradant RRT |
| Control | 99.8 | 0.2 | - |
| Acid Hydrolysis (0.1 M HCl, 60°C, 4h) | 85.2 | 14.8 | 0.78 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 2h) | 78.5 | 21.5 | 0.92 |
| Oxidative (3% H₂O₂, RT, 24h) | 92.1 | 7.9 | 1.15 |
| Thermal (80°C, 48h) | 99.5 | 0.5 | - |
| Photolytic (UV/Vis, 7 days) | 96.3 | 3.7 | 1.35 |
Conclusion
The analytical methods presented in this document provide a robust framework for the comprehensive impurity profiling of this compound. The combination of HPLC for quantification and LC-MS for identification, supported by forced degradation studies, allows for the thorough characterization of the impurity profile, which is essential for ensuring the quality, safety, and stability of the drug substance. These protocols can be validated according to ICH guidelines to be implemented in a quality control setting.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Inocoterone and acne. The effect of a topical antiandrogen: results of a multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 10. ijsdr.org [ijsdr.org]
Troubleshooting & Optimization
Troubleshooting Inocoterone acetate receptor binding assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with androgen receptor (AR) binding assays, particularly in the context of drug development and screening of compounds like Inocoterone acetate and other AR modulators.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a competitive androgen receptor binding assay?
A competitive receptor binding assay is used to determine the affinity of a test compound (e.g., this compound) for the androgen receptor. The assay involves a radiolabeled androgen (like [³H]-dihydrotestosterone or [³H]-DHT) with a known high affinity for the AR, the AR protein source (e.g., cell lysates, purified receptor), and the unlabeled test compound. The test compound competes with the radiolabeled ligand for binding to the AR. The amount of radiolabeled ligand bound to the receptor is measured, and a decrease in this amount with increasing concentrations of the test compound indicates binding. The data is then used to calculate the inhibitory concentration (IC50) and the binding affinity (Ki) of the test compound.
Q2: What are the critical components and considerations for a successful AR binding assay?
Key components include a high-affinity radioligand, a stable source of the androgen receptor, and the unlabeled competitor compound. Critical considerations for a successful assay are:
-
Receptor Source: Consistent and well-characterized source of AR (e.g., LNCaP cell lysates, recombinant human AR).
-
Radioligand: High specific activity and purity to ensure a good signal-to-noise ratio.
-
Buffer Conditions: Optimization of pH, ionic strength, and inclusion of protease inhibitors to maintain receptor integrity.
-
Incubation Time and Temperature: Sufficient time to reach equilibrium without receptor degradation.
-
Separation of Bound and Free Ligand: Efficient method to separate receptor-bound radioligand from unbound, such as filtration or size-exclusion chromatography.
Q3: How do I determine the optimal concentration of radioligand and receptor to use?
The optimal concentrations are determined through saturation binding experiments. In these experiments, a fixed amount of receptor is incubated with increasing concentrations of the radiolabeled ligand. The resulting data allows for the determination of the equilibrium dissociation constant (Kd), which is the concentration of radioligand that occupies 50% of the receptors at equilibrium, and the maximum number of binding sites (Bmax). For competitive binding assays, the radioligand concentration is typically set at or below its Kd value to ensure sensitive detection of competition.
Troubleshooting Guide
This guide addresses common problems encountered during androgen receptor binding assays.
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding | 1. Radioligand sticking to filter membranes or assay plates. 2. Hydrophobic interactions of the ligand with non-receptor components. 3. Insufficient washing. | 1. Pre-treat filters/plates with a blocking agent (e.g., polyethyleneimine, bovine serum albumin). 2. Include a low concentration of a non-ionic detergent (e.g., Tween-20) in the assay buffer. 3. Optimize the number and duration of wash steps with ice-cold buffer. |
| Low Total Binding/Signal | 1. Low concentration or activity of the androgen receptor. 2. Degradation of the radioligand. 3. Suboptimal assay conditions (pH, temperature, incubation time). | 1. Prepare fresh receptor lysates and quantify protein concentration. Ensure proper storage at -80°C. 2. Check the age and storage conditions of the radioligand. Perform a fresh dilution. 3. Re-optimize assay buffer components, incubation time, and temperature. |
| Poor Reproducibility | 1. Inconsistent pipetting or reagent preparation. 2. Variability in receptor preparation. 3. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and prepare fresh reagents for each experiment. 2. Standardize the protocol for receptor lysate preparation and perform quality control checks. 3. Use a temperature-controlled incubator or water bath. |
| IC50 Value Out of Expected Range | 1. Incorrect concentration of the competitor compound. 2. Inaccurate determination of Kd for the radioligand. 3. Presence of interfering substances in the test compound solution. | 1. Verify the stock concentration and serial dilutions of the competitor. 2. Re-run saturation binding experiments to confirm the Kd value. 3. Ensure the solvent for the test compound (e.g., DMSO) is at a consistent and low final concentration across all wells. |
Experimental Protocols & Visualizations
Androgen Receptor Competitive Binding Assay Workflow
The following diagram outlines the typical workflow for a competitive AR binding assay.
Caption: Workflow for a competitive androgen receptor binding assay.
Troubleshooting Logic for High Non-Specific Binding
This decision tree illustrates a logical approach to troubleshooting high non-specific binding.
Caption: Decision tree for troubleshooting high non-specific binding.
Androgen Receptor Signaling Pathway Overview
A simplified diagram of the androgen receptor signaling pathway is provided below.
Caption: Simplified androgen receptor signaling pathway.
Optimizing Inocoterone Acetate Dosage In Vitro: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro dosage of Inocoterone acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as RU-38882) is a non-steroidal antiandrogen.[1] Its primary mechanism of action is to function as an antagonist to the androgen receptor (AR), binding to it and thereby inhibiting the biological effects of androgens like testosterone and dihydrotestosterone (DHT).[2] While it is primarily an antagonist, some evidence suggests it may act as a weak partial agonist of the androgen receptor, similar to steroidal antiandrogens like cyproterone acetate.[1]
Q2: Which cell lines are suitable for in vitro studies with this compound?
Prostate cancer cell lines are commonly used to study the effects of antiandrogens. Some well-characterized and relevant cell lines include:
-
LNCaP: These cells express a mutated but functional androgen receptor and are androgen-sensitive, making them a common model for studying antiandrogen effects.[3][4]
-
PC-3: These cells are androgen-insensitive and do not express the androgen receptor. They can be used as a negative control or, as in the case of the PALM cell line, can be engineered to express the AR for specific assays.[2]
-
VCaP: These cells express high levels of the androgen receptor.
Q3: What is a suitable starting concentration range for this compound in in vitro experiments?
Q4: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For cell culture experiments, it is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
Problem 1: Inconsistent or No Effect on Cell Viability
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosage Range | Perform a broad dose-response experiment (e.g., 1 nM to 100 µM) to identify the effective concentration range for your specific cell line and assay conditions. |
| Drug Insolubility | Ensure this compound is fully dissolved in the stock solution. After dilution in culture media, inspect for any precipitation. Consider preparing fresh dilutions for each experiment. |
| Cell Line Androgen Sensitivity | Confirm the androgen receptor status and androgen sensitivity of your cell line. Use a positive control androgen (e.g., DHT) to confirm the responsiveness of your cells. |
| Assay Sensitivity | The chosen cell viability assay (e.g., MTT, XTT) may not be sensitive enough. Consider alternative methods like trypan blue exclusion or a real-time cell analysis system. |
| Incubation Time | The effect of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
Problem 2: High Background or Non-Specific Effects in Androgen Receptor (AR) Assays
| Potential Cause | Troubleshooting Steps |
| Antibody Issues (Western Blot) | Use a well-validated primary antibody specific for the androgen receptor. Optimize primary and secondary antibody concentrations to reduce non-specific binding. |
| Insufficient Blocking (Western Blot) | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Primer-Dimer Formation (qPCR) | Design or validate qPCR primers to ensure they do not form dimers. Perform a melt curve analysis to check for non-specific amplification products. |
| Cross-Reactivity | This compound may have off-target effects. Compare its effects in AR-positive and AR-negative cell lines to assess AR-dependent activity. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Androgen Receptor Binding Assay (Competitive Binding)
-
Preparation of Cell Lysate: Prepare a cytosolic extract from AR-expressing cells (e.g., LNCaP).
-
Incubation: In a multi-well plate, incubate the cell lysate with a fixed concentration of a radiolabeled androgen (e.g., ³H-R1881) and varying concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method like hydroxylapatite precipitation or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine its binding affinity (Ki or IC50).
Quantitative PCR (qPCR) for AR Target Gene Expression
-
Cell Treatment: Treat AR-positive cells with this compound at various concentrations for a specific duration. Include a positive control (e.g., DHT) and a vehicle control.
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using primers specific for AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method to determine the effect of this compound on the transcription of AR target genes.
Visualizations
Caption: this compound competitively binds to the androgen receptor, inhibiting its activation and subsequent gene transcription.
Caption: A typical workflow for evaluating the in vitro efficacy and mechanism of action of this compound.
Caption: A logical flow for troubleshooting inconsistent experimental outcomes with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. The proliferative effect of "anti-androgens" on the androgen-sensitive human prostate tumor cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the human prostatic cancer cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
Inocoterone acetate solubility issues and solutions
Welcome to the technical support center for Inocoterone Acetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a focus on solubility and formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a concern?
This compound (also known as RU-38882) is a nonsteroidal antiandrogen.[1][2][3] Like many steroidal and steroid-like compounds, it is lipophilic, which often leads to poor aqueous solubility. This can pose significant challenges for developing formulations suitable for in vitro and in vivo studies, potentially impacting bioavailability and therapeutic efficacy.
Q2: What is the known solubility of this compound in common laboratory solvents?
Specific quantitative solubility data for this compound in a range of solvents is not widely published. However, it is known to be soluble in Dimethyl Sulfoxide (DMSO).[2] For other poorly soluble acetate drugs like Abiraterone Acetate, solubility has been characterized in various organic solvents, which may provide a starting point for solvent screening.
Q3: Are there general strategies to improve the solubility and dissolution of poorly soluble drugs like this compound?
Yes, several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble compounds. These include:
-
Particle Size Reduction: Micronization and nanocrystal technologies increase the surface area of the drug, which can improve the dissolution rate.
-
Solid Dispersions: Dispersing the drug in an amorphous form within a carrier matrix can enhance solubility. Amorphous solid dispersions are a common approach.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of guest molecules.
-
Co-crystallization: Forming co-crystals with a suitable co-former can alter the physicochemical properties of the drug, including solubility.
Troubleshooting Guide: Solubility and Formulation Issues
This guide provides potential solutions to common problems encountered when working with this compound and other poorly soluble compounds.
Issue 1: this compound precipitates out of solution when preparing aqueous dilutions from a DMSO stock.
-
Potential Cause: The concentration of the organic co-solvent (DMSO) is not high enough in the final aqueous solution to maintain the solubility of the compound.
-
Troubleshooting Steps:
-
Decrease the final concentration: Lowering the target concentration of this compound in the aqueous medium may prevent precipitation.
-
Increase the co-solvent concentration: If the experimental protocol allows, increasing the percentage of DMSO in the final solution can help maintain solubility. However, be mindful of potential solvent toxicity in cell-based assays.
-
Use a surfactant: Adding a biocompatible surfactant, such as Tween® 80 or Sodium Lauryl Sulfate (SLS), to the aqueous medium can help to stabilize the compound and prevent precipitation.
-
Explore alternative solvent systems: Consider using a mixture of solvents. For example, a combination of ethanol and water or polyethylene glycol (PEG) and water might provide better solubility.
-
Issue 2: Low and variable results in in vitro dissolution studies.
-
Potential Cause: Poor wetting of the drug powder and/or aggregation of particles can lead to inconsistent dissolution.
-
Troubleshooting Steps:
-
Incorporate a wetting agent: Including a surfactant in the dissolution medium is a standard practice to improve the wetting of hydrophobic drug particles.
-
Particle size reduction: If not already done, consider micronization or nanosizing of the this compound powder to increase the surface area available for dissolution.
-
Formulate as a solid dispersion: Preparing an amorphous solid dispersion of this compound with a hydrophilic polymer can significantly enhance the dissolution rate.
-
Data on Analogous Compounds
Due to the limited public data on this compound, the following tables summarize solubility and formulation data for similar compounds, which can serve as a reference for experimental design.
Table 1: Solubility of Analogous Acetate Compounds in Organic Solvents
| Compound | Solvent | Solubility (approx. mg/mL) |
| Abiraterone Acetate | Dichloromethane | Very Soluble |
| Dioxane | Freely Soluble | |
| Ethanol | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble | |
| Water | Practically Insoluble | |
| Cyproterone Acetate | Methylene Chloride | Very Soluble |
| Acetone | Freely Soluble | |
| Methanol | Soluble | |
| Anhydrous Ethanol | Sparingly Soluble | |
| Water | Practically Insoluble |
Source: FDA Drug Label Information, ChemicalBook[4][5]
Table 2: Example of Dissolution Media for Poorly Soluble Acetate Drugs
| Compound | Dissolution Medium | Surfactant |
| Abiraterone Acetate | pH 4.5 Phosphate Buffer | 0.12% Sodium Lauryl Sulfate (SLS) |
| Abiraterone Acetate | pH 4.5 Phosphate Buffer | 0.25% (w/v) of SDS |
Source: FDA, Development of Abiraterone Acetate Nanocrystal Tablets[5][6]
Experimental Protocols
Protocol 1: General Method for Preparing an Amorphous Solid Dispersion
This protocol provides a general workflow for creating an amorphous solid dispersion, a common technique to enhance the solubility of poorly soluble drugs.
Protocol 2: In Vitro Dissolution Testing for a Poorly Soluble Compound
This protocol outlines a standard procedure for assessing the dissolution rate of a formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Cyproterone acetate CAS#: 427-51-0 [m.chemicalbook.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Development of Abiraterone Acetate Nanocrystal Tablets to Enhance Oral Bioavailability: Formulation Optimization, Characterization, In Vitro Dissolution and Pharmacokinetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Inocoterone acetate formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Inocoterone acetate formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary formulation challenges?
This compound is a nonsteroidal antiandrogen investigated for the topical treatment of acne. As a steroid-like acetate ester formulated for topical delivery, its primary challenges are ensuring chemical and physical stability within the formulation. Key concerns include hydrolysis of the ester linkage, oxidation, and potential crystallization or phase separation in semi-solid dosage forms.
Q2: What are the typical storage conditions for this compound?
For long-term storage, it is recommended to keep this compound at -20°C in a dry, dark environment. For short-term use, such as during experimentation, storage at 0-4°C is advised. Exposure to light and moisture should be minimized to prevent degradation.
Q3: What are the main degradation pathways for this compound?
Based on its structure as a steroid-like acetate ester, the primary degradation pathways for this compound are anticipated to be:
-
Hydrolysis: The acetate ester bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield Inocoterone and acetic acid.
-
Oxidation: The molecular structure may be susceptible to oxidative degradation, potentially at various sites on the steroid-like backbone.
-
Photodegradation: Exposure to light, especially UV radiation, can lead to the formation of various degradation products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and stability testing of this compound.
Issue 1: Loss of Potency in the Formulation Over Time
-
Possible Cause A: Chemical Degradation (Hydrolysis/Oxidation).
-
Troubleshooting Steps:
-
pH Adjustment: Ensure the pH of the formulation is in a range that minimizes hydrolysis. For many ester-containing compounds, a slightly acidic pH (around 4-6) is optimal. Conduct a pH-stability profile to determine the ideal range for this compound.
-
Antioxidant Addition: Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol (Vitamin E) into the formulation to mitigate oxidative degradation.
-
Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to bind metal ions that can catalyze oxidative reactions.
-
Inert Atmosphere: During manufacturing, purge the formulation with an inert gas like nitrogen or argon to remove oxygen.
-
-
-
Possible Cause B: Photodegradation.
-
Troubleshooting Steps:
-
Light-Resistant Packaging: Store the formulation in opaque or amber-colored containers to protect it from light.
-
UV Absorbers: Consider the inclusion of a UV-absorbing excipient if the formulation is expected to be exposed to light.
-
-
Issue 2: Changes in Physical Appearance (e.g., Color Change, Phase Separation, Crystallization)
-
Possible Cause A: Excipient Incompatibility.
-
Troubleshooting Steps:
-
Compatibility Studies: Conduct systematic compatibility studies with all excipients. This involves preparing binary mixtures of this compound with each excipient and storing them under accelerated stability conditions to observe any interactions.
-
Excipient Selection: Choose excipients with a low reactivity potential. Be cautious with excipients that have reactive functional groups or impurities.
-
-
-
Possible Cause B: Improper Manufacturing Process.
-
Troubleshooting Steps:
-
Temperature Control: Maintain optimal temperature control during all stages of manufacturing. Excessive heat can accelerate degradation and affect the physical properties of semi-solid formulations.
-
Mixing and Homogenization: Ensure adequate mixing speed and time to achieve a uniform distribution of this compound in the formulation. For emulsions and suspensions, proper homogenization is critical to prevent phase separation.
-
-
-
Possible Cause C: Crystallization of the Active Pharmaceutical Ingredient (API).
-
Troubleshooting Steps:
-
Solubility Enhancement: If this compound is in solution, ensure it remains solubilized by using appropriate co-solvents or solubilizing agents.
-
Particle Size Control: If it is a suspension, control the particle size of the API to prevent crystal growth (Ostwald ripening).
-
-
Data Presentation: Illustrative Stability Data
The following table presents illustrative quantitative data from a forced degradation study of an this compound topical cream formulation. Note: This data is representative and based on typical degradation patterns for similar compounds, as specific public data for this compound is not available.
| Stress Condition | Duration | Temperature | This compound Assay (%) | Total Degradation Products (%) |
| Control | 0 | 25°C | 100.0 | < 0.1 |
| Acid Hydrolysis (0.1 N HCl) | 24 hours | 60°C | 85.2 | 14.8 |
| Base Hydrolysis (0.1 N NaOH) | 8 hours | 60°C | 78.5 | 21.5 |
| Oxidative (3% H₂O₂) | 24 hours | 25°C | 92.1 | 7.9 |
| Thermal | 7 days | 80°C | 95.3 | 4.7 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25°C | 90.8 | 9.2 |
Experimental Protocols
1. Forced Degradation Study Protocol
This protocol outlines the conditions for stress testing of an this compound formulation to identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
Acid Hydrolysis:
-
Prepare a solution of the this compound formulation in a suitable solvent.
-
Add an equal volume of 0.1 N hydrochloric acid.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 N sodium hydroxide.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of the this compound formulation in a suitable solvent.
-
Add an equal volume of 0.1 N sodium hydroxide.
-
Keep the solution at 60°C for 8 hours.
-
Neutralize the solution with an equivalent amount of 0.1 N hydrochloric acid.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the this compound formulation in a suitable solvent.
-
Add an appropriate volume of 3% hydrogen peroxide solution.
-
Keep the solution at room temperature (25°C) for 24 hours.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the this compound formulation in a suitable container.
-
Expose the sample to a temperature of 80°C for 7 days.
-
After exposure, dissolve/disperse the sample in a suitable solvent and dilute with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose the this compound formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
After exposure, prepare the sample for HPLC analysis.
-
2. Stability-Indicating HPLC Method
This method is designed to separate and quantify this compound from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M potassium phosphate monobasic, pH 4.5) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., 240-254 nm, to be determined by UV scan).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Mandatory Visualizations
Caption: Androgen Receptor Signaling Pathway and Mechanism of this compound Inhibition.
Caption: Workflow for Stability Testing and Formulation Optimization of this compound.
Technical Support Center: Inocoterone Acetate Degradation Pathway Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Inocoterone acetate. The information provided is intended to assist in anticipating and resolving potential issues during experimental analysis of its degradation pathways.
Troubleshooting Guides
Users may encounter several common issues when analyzing the degradation of this compound. The following table summarizes potential problems, their likely causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Degradation Rates | - Variation in temperature, pH, or light exposure between experiments.- Inconsistent preparation of stress condition reagents (e.g., acid, base, oxidizing agents).- Fluctuation in the purity of this compound starting material. | - Strictly control and monitor experimental conditions (temperature, pH, light).- Prepare fresh stress reagents for each experiment and verify their concentration.- Use a well-characterized, high-purity batch of this compound as a reference standard. |
| Poor Chromatographic Resolution | - Inappropriate HPLC/UPLC column selection.- Suboptimal mobile phase composition or gradient.- Improper flow rate or column temperature. | - Screen different column chemistries (e.g., C18, C8) to find the best separation.- Optimize the mobile phase pH and organic modifier gradient to improve peak separation.- Adjust the flow rate and column temperature to enhance resolution and peak shape. |
| Unidentified Peaks in Chromatogram | - Presence of novel degradation products.- Contamination from solvents, reagents, or sample handling.- Co-elution of multiple compounds. | - Utilize LC-MS/MS to obtain mass and fragmentation data for peak identification.[1][2]- Run blank injections of solvents and reagents to identify potential contaminants.- Adjust chromatographic conditions to resolve co-eluting peaks. |
| Low Recovery of Degradation Products | - Adsorption of analytes to sample vials or instrument components.- Instability of degradation products under analytical conditions.- Inefficient extraction from the sample matrix. | - Use silanized vials and ensure a clean flow path in the chromatography system.- Analyze samples immediately after preparation or store under validated stable conditions.- Optimize the sample extraction procedure to ensure efficient recovery of all analytes. |
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for studying this compound stability?
A1: Forced degradation studies are essential to understand the stability of a drug substance.[3][4] For this compound, a comprehensive study would typically involve exposure to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 30 minutes.[4]
-
Base Hydrolysis: 0.1 N NaOH at 50°C for 30 minutes.[4]
-
Oxidative Degradation: 30% H₂O₂ at 40°C for 30 minutes.[4]
-
Thermal Degradation: 80°C for 7 days.[4]
-
Photolytic Degradation: Exposure to UV and visible light.
It is important to neutralize the acidic and basic samples before analysis.[4]
Q2: How can I identify the structure of unknown degradation products of this compound?
A2: The identification of degradation products is a critical step in the analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for this purpose.[1] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of the degradation products.[5] Tandem mass spectrometry (MS/MS) experiments can then be performed to obtain fragmentation patterns, which provide structural information about the molecule.[2] By comparing the fragmentation of the degradation products to that of the parent drug, the site of modification can often be determined.[6]
Q3: What analytical methods are suitable for quantifying this compound and its degradation products?
A3: A stability-indicating analytical method is required to separate and quantify the active pharmaceutical ingredient from its degradation products.[7] Reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) with UV detection are commonly used for this purpose.[3][8][9] The method should be validated according to ICH guidelines to ensure it is accurate, precise, linear, and specific.[4]
Visualizations
Hypothetical Degradation Pathway of this compound
The following diagram illustrates a plausible degradation pathway for this compound under hydrolytic conditions. The primary degradation is hypothesized to be the hydrolysis of the acetate ester to form the corresponding alcohol, Inocoterone.
Caption: Hypothetical degradation of this compound to Inocoterone.
Experimental Workflow for Degradation Analysis
This workflow outlines the key steps in performing a forced degradation study and identifying the resulting degradation products.
Caption: Workflow for this compound degradation analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. news-medical.net [news-medical.net]
- 7. A stability-indicating HPLC method to determine cyproterone acetate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The first RP-UHPLC method for simultaneous quantification of abiraterone acetate, its four degradants, and six specifie… [ouci.dntb.gov.ua]
- 9. vivekanandcollege.ac.in [vivekanandcollege.ac.in]
Technical Support Center: Overcoming Challenges in Topical Anti-Androgen Delivery
Audience: Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working on the topical delivery of anti-androgen compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to effective topical anti-androgen delivery?
A1: The primary barrier is the stratum corneum, the outermost layer of the skin, which is designed to prevent foreign substances from entering the body.[1] The physicochemical properties of the anti-androgen drug itself, such as high molecular weight, low lipophilicity, and poor solubility, can also hinder its penetration through this barrier.[1] Furthermore, formulation-related factors, including drug stability, viscosity, and the choice of excipients, play a crucial role in the efficacy of topical delivery.[2][3]
Q2: How can I improve the solubility of a lipophilic anti-androgen in my aqueous-based gel formulation?
A2: Improving the solubility of a lipophilic drug in a hydrophilic base is a common challenge. Strategies include the use of co-solvents such as ethanol or propylene glycol, which can enhance the solubility of the active pharmaceutical ingredient (API).[4] Additionally, incorporating surfactants or creating nanoemulsions can increase the drug's solubility and improve its partitioning into the skin.[5][6]
Q3: What are the key stability concerns for topical anti-androgen formulations?
A3: Key stability concerns for topical formulations include physical, chemical, and microbiological stability.[3]
-
Physical Stability: This involves maintaining the formulation's consistency, appearance, and homogeneity over time. Issues like phase separation in emulsions, crystallization of the API, or changes in viscosity can affect drug delivery and patient compliance.[3][7]
-
Chemical Stability: The API can degrade due to factors like pH, temperature, light exposure, and interaction with excipients.[2][8] For example, the degradation of finasteride is influenced by pH.[9]
-
Microbiological Stability: Topical formulations, especially those containing water, are susceptible to microbial growth, which can compromise product safety and efficacy.[2]
Q4: What is an enhancement ratio and how is it used?
A4: An enhancement ratio (ER) is a quantitative measure of the effectiveness of a penetration enhancer. It is calculated by dividing the flux (permeation rate) of a drug through the skin from a formulation containing an enhancer by the flux of the drug from a control formulation without the enhancer. A higher ER indicates a more effective penetration enhancer.
Section 2: Troubleshooting Guides
Guide 1: Poor Skin Permeation of the Anti-Androgen
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Low drug concentration in receptor fluid during in vitro permeation testing (IVPT). | 1. High Barrier Function of the Skin Model: The skin model (human, animal, or synthetic) may have low permeability. | - Verify Skin Integrity: Ensure the skin barrier is not compromised before the experiment. - Use a More Permeable Model (for initial screening): Consider using a more permeable animal skin model for initial formulation screening. |
| 2. Poor Drug Partitioning from Vehicle to Skin: The drug has a higher affinity for the formulation than for the stratum corneum. | - Modify Vehicle Composition: Adjust the polarity of the vehicle to encourage drug partitioning into the skin. - Incorporate Penetration Enhancers: Add chemical penetration enhancers like fatty acids (e.g., oleic acid), surfactants, or terpenes to disrupt the stratum corneum lipids.[10][11] | |
| 3. Low Drug Solubility in the Receptor Fluid: The drug permeates the skin but has low solubility in the receptor medium, preventing the maintenance of "sink conditions." | - Modify Receptor Fluid: Add a solubilizing agent (e.g., a small percentage of ethanol or a surfactant like Tween 80) to the receptor fluid to increase drug solubility. | |
| 4. Air Bubbles Trapped Under the Membrane: Air bubbles between the membrane and the receptor fluid can block diffusion. | - Careful Assembly of Franz Cell: When assembling the Franz diffusion cell, ensure no air bubbles are trapped. Tilt the cell during filling to allow air to escape.[12] |
Guide 2: Formulation Instability
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Phase separation (e.g., in a cream or lotion). | 1. Inadequate Emulsification: The homogenization process was not sufficient to create a stable emulsion. | - Optimize Homogenization: Increase mixing speed or duration. Consider using a high-shear homogenizer.[7] - Adjust Emulsifier Concentration: The concentration of the emulsifying agent may be too low. |
| 2. Temperature Fluctuations: Exposure to high or low temperatures during storage or transport can break the emulsion. | - Perform Temperature Cycling Studies: Subject the formulation to cycles of heating and cooling to assess its stability. - Add Stabilizers: Incorporate stabilizers that can help the emulsion withstand temperature changes. | |
| Crystallization of the API on the skin or in the formulation. | 1. Supersaturated Formulation: The concentration of the drug exceeds its solubility in the vehicle over time. | - Determine Drug Solubility in the Vehicle: Ensure the drug concentration is below its saturation point at various temperatures. - Add a Crystallization Inhibitor: Incorporate polymers that can inhibit crystal growth. |
| Changes in pH over time. | 1. Degradation of an Excipient or API: The breakdown of a component can alter the pH of the formulation. | - Evaluate Individual Component Stability: Test the stability of each ingredient under stress conditions. - Use a Buffering System: Incorporate a suitable buffer to maintain the desired pH. |
| Discoloration or Unpleasant Odor. | 1. Oxidation: One or more components may be oxidizing. | - Add an Antioxidant: Include antioxidants like butylated hydroxytoluene (BHT) or tocopherol in the formulation. - Use Protective Packaging: Package the product in airless containers or tubes that minimize exposure to oxygen and light. |
Section 3: Data Presentation
Table 1: Efficacy of Selected Penetration Enhancers for Topical Anti-Androgens
| Anti-Androgen | Penetration Enhancer | Enhancer Concentration | Enhancement Ratio (ER) | Reference |
| Dutasteride | Nanoemulsion | - | 1.52 | [5][6][13] |
| Minoxidil | Oleic Acid Vesicles | - | 3.0 - 4.0 | [14] |
Note: Enhancement ratios can vary significantly based on the complete formulation, skin model, and experimental conditions.
Table 2: Stability of Topical Anti-Androgens Under Different Conditions
| Anti-Androgen | Condition | Observation | Reference |
| Finasteride | Alkaline pH | Degradation follows second-order kinetics. | [9] |
| Finasteride | pH 11 | Optimal pH for reaction with NBD-CL, indicating potential reactivity at high pH. | [15] |
| Dutasteride | Hydrolysis (acidic and basic) | Degradation observed. | [16] |
| Dutasteride | Oxidation | Mild degradation observed. | [16] |
| Dutasteride | Photolytic and Thermal Stress | Stable. | [16] |
| Dutasteride | Nanoemulsion at refrigerator and room temperature for 3 months | Slight, non-significant increase in droplet size, viscosity, and refractive index. | [5] |
| Dutasteride | Niosomal gel at 30°C / 65% RH for 90 days | Stable. |
Section 4: Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study Using Franz Diffusion Cells
Objective: To determine the permeation rate of a topical anti-androgen formulation through a skin membrane.
Materials:
-
Franz diffusion cells
-
Skin membrane (e.g., excised human or animal skin)
-
Receptor solution (e.g., phosphate-buffered saline, potentially with a solubilizer)
-
Test formulation
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32°C at the skin surface
-
Syringes and needles for sampling
-
HPLC or other analytical instrument for drug quantification
Methodology:
-
Preparation of Skin Membrane: Thaw frozen skin and cut it into sections large enough to fit the Franz cells. Equilibrate the skin in the receptor solution before mounting.
-
Assembly of Franz Diffusion Cell:
-
Fill the receptor chamber with pre-warmed, degassed receptor solution, ensuring no air bubbles are present.[17]
-
Place a small magnetic stir bar in the receptor chamber.
-
Mount the skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.[17]
-
Clamp the chambers together securely.[12]
-
-
Temperature Control: Place the assembled cells in a water bath or heating block set to maintain the skin surface temperature at approximately 32°C.[17]
-
Application of Formulation: Apply a known amount of the test formulation to the skin surface in the donor chamber.
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as HPLC.[18]
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. The slope of the linear portion of this curve represents the steady-state flux (Jss).
Protocol 2: Accelerated Stability Testing of a Topical Cream
Objective: To evaluate the stability of a topical cream formulation under accelerated conditions to predict its shelf life.
Materials:
-
Stability chambers set to ICH recommended conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH)
-
Final product packaging (e.g., tubes or jars)
-
Analytical instruments for testing (e.g., viscometer, pH meter, HPLC)
Methodology:
-
Sample Preparation: Prepare at least three batches of the final formulation and package them in the intended commercial packaging.
-
Storage: Place the samples in a stability chamber set to accelerated conditions (e.g., 40°C / 75% RH).[19][20]
-
Testing Schedule: Pull samples for testing at specified time points, typically 0, 1, 3, and 6 months.[20]
-
Evaluation Parameters: At each time point, evaluate the following parameters:
-
Physical Appearance: Color, odor, phase separation, and homogeneity.
-
pH: Measure the pH of the formulation.
-
Viscosity: Measure the viscosity to detect any changes in rheology.
-
Assay of Active Ingredient: Use a stability-indicating HPLC method to determine the concentration of the anti-androgen.
-
Degradation Products: Quantify any known degradation products.
-
Microbial Limits: Test for the presence of bacteria, yeast, and mold.
-
-
Data Analysis: Analyze the data for any significant changes over time. A significant change is often defined as a greater than 5% change from the initial assay value or any other failure to meet the acceptance criteria for other parameters.[21] The data can be used to estimate the shelf life of the product at room temperature.
Section 5: Visualizations
Caption: Classical androgen receptor signaling pathway and the mechanism of 5α-reductase inhibitors.
Caption: Troubleshooting workflow for addressing low skin permeation in topical formulations.
References
- 1. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 2. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 3. sites.rutgers.edu [sites.rutgers.edu]
- 4. Enhancement of Dermal Delivery of Finasteride Using Microemulsion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, characterization and stability study of dutasteride loaded nanoemulsion for treatment of benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation, Characterization and Stability Study of Dutasteride Loaded Nanoemulsion for Treatment of Benign Prostatic Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmadigests.com [pharmadigests.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Stability Study of Finasteride: Stability-Indicating LC Method, In Silico and LC-ESI-MS Analysis of Major Degradation Product, and an In Vitro Biological Safety Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers | Semantic Scholar [semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Oleic Acid Nanovesicles of Minoxidil for Enhanced Follicular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. alterlab.co.id [alterlab.co.id]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 19. edaegypt.gov.eg [edaegypt.gov.eg]
- 20. scribd.com [scribd.com]
- 21. database.ich.org [database.ich.org]
Minimizing off-target effects of Inocoterone acetate in culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Inocoterone acetate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an investigational selective androgen receptor (AR) modulator. Its primary on-target effect is the competitive inhibition of the androgen receptor, leading to the downregulation of AR-dependent gene expression. This mechanism is crucial for its therapeutic potential in androgen-sensitive disease models.
Q2: What are the known off-target effects of this compound?
While designed for AR selectivity, this compound has been observed to interact with other cellular targets, particularly at higher concentrations. The most commonly reported off-target effects include the inhibition of several kinases and weak binding to the progesterone receptor (PR). These interactions can lead to unintended phenotypic changes in cultured cells.
Q3: How can I determine the optimal concentration of this compound to minimize off-target effects?
The optimal concentration should be determined by performing a dose-response study. This involves treating your cell line with a range of this compound concentrations and measuring both on-target (e.g., AR pathway inhibition) and off-target (e.g., cell viability, off-target kinase inhibition) effects. The goal is to identify the lowest concentration that elicits the desired on-target effect with minimal off-target engagement.
Troubleshooting Guide
Issue 1: I am observing unexpected changes in cell morphology or viability after treatment with this compound.
-
Possible Cause: The concentration of this compound may be too high, leading to off-target kinase inhibition and cellular toxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Titrate the concentration of this compound to find the lowest effective concentration for your desired on-target effect.
-
Assess Cell Viability: Use a cell viability assay (e.g., MTS or Annexin V staining) to quantify the cytotoxic effects at different concentrations.
-
Control for Solvent Effects: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is below the threshold for cellular toxicity.
-
Issue 2: My gene expression analysis shows modulation of genes unrelated to the androgen receptor pathway.
-
Possible Cause: Off-target effects of this compound may be influencing other signaling pathways.
-
Troubleshooting Steps:
-
Perform Off-Target Profiling: Use a kinase profiling service or an in-house assay to identify which kinases are inhibited by this compound at the concentration you are using.
-
Gene Expression Analysis of Off-Target Pathways: Once potential off-target kinases are identified, use RT-qPCR or RNA-seq to analyze the expression of genes downstream of these kinases.
-
Use a More Selective Compound: If significant off-target gene modulation is observed, consider using a more selective AR inhibitor as a control to confirm that the observed phenotype is due to on-target effects.
-
Quantitative Data Summary
Table 1: Dose-Response of this compound on On-Target and Off-Target Pathways
| Concentration (nM) | AR Target Gene Expression (% Inhibition) | Off-Target Kinase A Activity (% Inhibition) | Cell Viability (%) |
| 1 | 55 | 5 | 98 |
| 10 | 85 | 15 | 95 |
| 100 | 95 | 45 | 80 |
| 1000 | 98 | 80 | 60 |
Table 2: Selectivity Profile of this compound
| Target | IC50 (nM) |
| Androgen Receptor (AR) | 5 |
| Kinase A | 150 |
| Kinase B | 450 |
| Progesterone Receptor (PR) | >1000 |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Off-Target Kinase Activity Assay
-
Lysate Preparation: Treat cells with this compound at the desired concentration and duration. Lyse the cells and quantify the protein concentration.
-
Kinase Assay: Use a commercial kinase activity assay kit for the specific off-target kinase of interest (e.g., Kinase A). Follow the manufacturer's protocol, which typically involves incubating the cell lysate with a kinase-specific substrate and ATP.
-
Detection: Measure the product of the kinase reaction, often through luminescence or fluorescence.
-
Data Analysis: Normalize the kinase activity to the total protein concentration and express it as a percentage of the vehicle-treated control.
Visualizations
Caption: On-target and off-target signaling pathways of this compound.
Caption: Workflow for minimizing off-target effects.
Caption: Troubleshooting decision tree for unexpected results.
Inocoterone acetate experimental variability and controls
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to Inocoterone acetate, addressing potential experimental variability and offering troubleshooting solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known by its developmental codes RU-38882 and RU-882) is a nonsteroidal antiandrogen. It functions as a weak partial agonist of the androgen receptor (AR). Its primary mechanism involves binding to the AR and inhibiting the nuclear translocation of the receptor, thereby interfering with androgen-mediated gene transcription.
Q2: What are the known applications of this compound?
This compound was primarily developed for the topical treatment of acne. Clinical studies have shown a modest but statistically significant reduction in inflammatory acne lesions with topical application.
Q3: Are there any known quantitative values for the binding affinity (Ki) or functional inhibition (IC50) of this compound?
Q4: What are the appropriate storage and handling conditions for this compound?
For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C. Stock solutions should also be stored at -20°C for the long term. The compound is generally stable for several weeks at ambient temperature, making it suitable for standard shipping conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in experimental results | - Inconsistent compound concentration in topical formulations.- Batch-to-batch variability of the compound.- Differences in skin models (in vitro/ex vivo).- Inter-subject variability in in vivo studies. | - Ensure homogenous distribution of this compound in the vehicle.- Qualify each new batch of the compound.- Standardize the skin model and experimental conditions.- Increase sample size and use appropriate statistical controls for in vivo studies. |
| Low or no observable antiandrogenic activity | - this compound's weak partial agonist activity.- Suboptimal compound concentration.- Inappropriate experimental model or cell line. | - Use a positive control (e.g., a potent antiandrogen) to benchmark activity.- Perform a dose-response study to determine the optimal concentration.- Select a cell line with a well-characterized androgen response. |
| Precipitation of the compound in cell culture media | - Poor solubility of this compound in aqueous solutions. | - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO).- Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) and consistent across all experimental and control groups.- Gently warm the solution or use sonication to aid dissolution. |
| Inconsistent results in androgen receptor binding assays | - Degradation of the androgen receptor.- Issues with the radiolabeled ligand.- Improper assay conditions. | - Prepare fresh receptor lysates for each experiment.- Verify the purity and specific activity of the radiolabeled ligand.- Optimize incubation time, temperature, and buffer composition. Include appropriate controls (total binding, non-specific binding, and a known competitor). |
Quantitative Data Summary
Clinical Efficacy of Topical this compound in Acne Treatment [1]
| Treatment Group | Duration | Reduction in Inflammatory Lesions |
| 10% this compound solution | 12 weeks | 24% |
| 10% this compound solution | 16 weeks | 26% |
| Vehicle | 12 weeks | 10% |
| Vehicle | 16 weeks | 13% |
Comparative Potency of this compound (RU 38882) [2]
| Administration Route | Potency Comparison with Cyproterone Acetate |
| Subcutaneous or Oral | ~25 times less potent |
| Topical | ~100 times more potent |
Experimental Protocols
1. Androgen Receptor Competitive Binding Assay (General Protocol)
This protocol provides a general framework for determining the binding affinity of this compound to the androgen receptor.
-
Materials:
-
Androgen receptor source (e.g., rat prostate cytosol or recombinant human AR)
-
Radiolabeled androgen (e.g., [³H]-R1881)
-
Unlabeled R1881 (for determining non-specific binding)
-
This compound
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Scintillation cocktail
-
-
Procedure:
-
Prepare serial dilutions of this compound and unlabeled R1881.
-
In a multi-well plate, add a fixed concentration of radiolabeled androgen to each well.
-
Add varying concentrations of this compound or unlabeled R1881 to the respective wells.
-
Add the androgen receptor preparation to each well.
-
Incubate to allow binding to reach equilibrium (e.g., overnight at 4°C).
-
Separate bound from unbound radioligand (e.g., using a filter-binding assay or charcoal-dextran).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
-
2. Cell-Based Androgen Receptor Functional Assay (General Protocol)
This protocol outlines a general method for assessing the functional antiandrogenic activity of this compound.
-
Materials:
-
An androgen-responsive cell line (e.g., LNCaP, VCaP)
-
Cell culture medium and supplements
-
Androgen (e.g., dihydrotestosterone - DHT)
-
This compound
-
Assay for measuring a downstream androgen-regulated endpoint (e.g., PSA ELISA, reporter gene assay, qPCR for androgen-responsive genes).
-
-
Procedure:
-
Culture the cells to the desired confluency.
-
Pre-treat the cells with varying concentrations of this compound for a specified period.
-
Stimulate the cells with a fixed concentration of an androgen (e.g., DHT).
-
Include appropriate controls: vehicle control, androgen-only control, and a known antiandrogen control.
-
After the desired incubation period, measure the chosen endpoint (e.g., PSA levels in the supernatant, luciferase activity, or gene expression).
-
Generate a dose-response curve and determine the IC50 of this compound for the functional inhibition of the androgen receptor.
-
Visualizations
Caption: Androgen Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the antiandrogenic activity of this compound.
References
Validation & Comparative
A Comparative Analysis of Inocoterone Acetate and Clascoterone for Androgen-Mediated Skin Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Inocoterone acetate and clascoterone, two topical anti-androgen agents investigated for the treatment of androgen-mediated skin conditions like acne vulgaris. This document synthesizes available preclinical and clinical data to offer an objective assessment of their efficacy, mechanism of action, and experimental validation.
Executive Summary
Clascoterone (marketed as Winlevi®) is a first-in-class topical androgen receptor inhibitor approved by the FDA for the treatment of acne vulgaris.[1] In contrast, this compound, a nonsteroidal anti-androgen, showed modest efficacy in clinical trials for acne but was never marketed. While both compounds target the androgen receptor to mitigate the effects of androgens on the skin, the extent of their clinical development and the available data for a direct comparison are substantially different. Clascoterone has undergone extensive Phase III clinical trials, providing robust data on its efficacy and safety, whereas the data for this compound is primarily from a single multicenter clinical trial.
Mechanism of Action
Both this compound and clascoterone function by competitively antagonizing the androgen receptor (AR) in the skin. By binding to the AR, they prevent endogenous androgens like dihydrotestosterone (DHT) from activating the receptor. This inhibition disrupts the downstream signaling pathways that lead to increased sebum production and inflammation, two key factors in the pathogenesis of acne.[2][3][4][5]
Clascoterone has been shown to bind to the androgen receptor with high affinity.[3][6] In vitro studies have demonstrated that clascoterone inhibits the transcription of androgen-responsive genes, leading to a reduction in lipid production and inflammatory cytokine synthesis in sebocytes.[6][7][8] this compound is also a nonsteroidal anti-androgen that binds to the androgen receptor and has demonstrated anti-androgenic activity in animal models.[5]
Below is a diagram illustrating the generalized signaling pathway of androgen receptor antagonism by these compounds.
References
- 1. Individual Article: Clascoterone Cream 1%: Mechanism of Action, Efficacy, and Safety of a Novel, First-in-Class Topical Antiandrogen Therapy for Acne - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of Topical Clascoterone Cream, 1%, for Treatment in Patients With Facial Acne: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Clascoterone? [synapse.patsnap.com]
- 5. Inocoterone and acne. The effect of a topical antiandrogen: results of a multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cortexolone 17α-propionate (Clascoterone) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. Cortexolone 17α-propionate (Clascoterone) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Inocoterone Acetate: A Comparative Analysis of Steroid Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of inocoterone acetate's interaction with various steroid hormone receptors. This compound (formerly RU-38882) is a non-steroidal antiandrogen that primarily functions by binding to the androgen receptor (AR).[1][2] Developed for the topical treatment of acne, it acts as a weak partial agonist to the androgen receptor.[1] A key aspect of its pharmacological profile, and for any steroid receptor modulator, is its selectivity—the degree to which it binds to its target receptor versus other steroid receptors. High selectivity is crucial for minimizing off-target effects and improving the safety profile of a drug.
This document summarizes the available data on this compound's cross-reactivity with the Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR), Estrogen Receptor (ER), and Progesterone Receptor (PR). To provide context, its activity is compared with cyproterone acetate, a well-characterized steroidal antiandrogen known for its cross-reactivity.[3][4]
Quantitative Comparison of Receptor Activity
While direct quantitative data on the binding affinity of this compound to steroid receptors other than the androgen receptor is limited in publicly available literature, its selectivity has been qualitatively assessed. One study utilizing a stable prostatic cell line with a human androgen receptor and a reporter gene system evaluated the agonist and antagonist activities of inocoterone. The study also tested for cross-reactivity with steroids that act on the estrogen, progesterone, glucocorticoid, and mineralocorticoid receptors, suggesting a degree of selectivity for the androgen receptor.[5]
In contrast, cyproterone acetate is known to bind to both the progesterone and glucocorticoid receptors.[3] The following table summarizes the known receptor binding profiles.
| Compound | Androgen Receptor (AR) | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Estrogen Receptor (ER) | Mineralocorticoid Receptor (MR) |
| This compound | Antagonist / Weak Partial Agonist[1] | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Cyproterone Acetate | Antagonist | Agonist | Antagonist[3] | No significant activity[6] | No significant activity[6] |
Note: The absence of publicly available quantitative data for this compound's binding to PR, GR, ER, and MR is a significant limitation in a direct comparative assessment. The following experimental protocols describe the standard methods used to generate such data.
Experimental Protocols
To quantitatively assess the cross-reactivity of a compound like this compound, two primary types of in vitro assays are typically employed: competitive binding assays and reporter gene assays.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific steroid receptor.
Objective: To determine the binding affinity (Ki) of this compound for the androgen, glucocorticoid, mineralocorticoid, estrogen, and progesterone receptors.
Materials:
-
Purified recombinant human steroid receptors (AR, GR, MR, ERα, PR)
-
Radiolabeled ligands:
-
[³H]-Dihydrotestosterone (for AR)
-
[³H]-Dexamethasone (for GR)
-
[³H]-Aldosterone (for MR)
-
[³H]-Estradiol (for ERα)
-
[³H]-Progesterone (for PR)
-
-
Unlabeled test compound (this compound) and reference compounds
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
A constant concentration of the specific recombinant steroid receptor and its corresponding radiolabeled ligand are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the free radioligand (e.g., via filtration through a glass fiber filter).
-
The amount of radioactivity on the filter, corresponding to the bound ligand, is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Steroid Receptor Transactivation Assay (Reporter Gene Assay)
This functional assay measures the ability of a compound to activate or inhibit the transcriptional activity of a steroid receptor.
Objective: To determine the functional agonist or antagonist activity (EC50 or IC50) of this compound on the androgen, glucocorticoid, mineralocorticoid, estrogen, and progesterone receptors.
Materials:
-
Mammalian cell line with low endogenous steroid receptor expression (e.g., HEK293, CHO)
-
Expression plasmids for the full-length human steroid receptors (AR, GR, MR, ERα, PR)
-
Reporter plasmid containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound) and reference agonists/antagonists
-
Luminometer or spectrophotometer for reporter gene detection
Procedure:
-
Cells are co-transfected with an expression plasmid for the desired steroid receptor and the corresponding reporter plasmid.
-
After transfection, cells are treated with increasing concentrations of the test compound (this compound) alone (to test for agonist activity) or in the presence of a known receptor agonist (to test for antagonist activity).
-
Cells are incubated for a sufficient period to allow for receptor activation and reporter gene expression.
-
Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Visualizing Pathways and Workflows
To better understand the mechanisms and experimental designs, the following diagrams illustrate the androgen receptor signaling pathway and the workflows for the binding and functional assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inocoterone and acne. The effect of a topical antiandrogen: results of a multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucocorticoid receptor antagonism by cyproterone acetate and RU486 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Cyproterone acetate - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Topical Antiandrogens for Acne Vulgaris
For Researchers, Scientists, and Drug Development Professionals
The management of acne vulgaris is continually evolving, with a growing interest in therapies that target the hormonal drivers of the condition. Topical antiandrogens represent a significant advancement, offering the potential to modulate androgen-mediated sebaceous gland activity with a favorable safety profile compared to systemic alternatives. This guide provides a detailed comparison of the performance of key topical antiandrogens, supported by available experimental data, to inform research and development in this therapeutic area.
Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway
Androgens, such as dihydrotestosterone (DHT), play a crucial role in the pathogenesis of acne. They bind to androgen receptors (AR) in sebocytes, leading to increased sebum production and inflammation. Topical antiandrogens aim to disrupt this pathway at different points. Clascoterone and spironolactone are direct androgen receptor antagonists, competitively inhibiting the binding of androgens. In contrast, finasteride and dutasteride are 5-alpha-reductase inhibitors, preventing the conversion of testosterone to the more potent DHT.
Caption: Androgen signaling pathway in acne pathogenesis and points of intervention for topical antiandrogens.
Quantitative Comparison of Clinical Efficacy
The following table summarizes the available quantitative data from clinical trials of topical antiandrogens for the treatment of acne vulgaris. It is important to note that direct head-to-head comparative trials for all agents are not yet available.
| Compound | Trial Design | Key Efficacy Endpoints | Results | Adverse Events |
| Clascoterone 1% Cream | Two Phase 3, randomized, double-blind, vehicle-controlled trials (N=1440)[1][2] | - Treatment Success (IGA): ≥2-grade reduction in IGA score and an IGA score of 0 (clear) or 1 (almost clear) at week 12.[1][2][3] - Lesion Count Reduction: Absolute change from baseline in non-inflammatory and inflammatory lesions at week 12.[1][2] | - Trial 1: 18.4% success with clascoterone vs. 9.0% with vehicle.[1][2][3] - Trial 2: 20.3% success with clascoterone vs. 6.5% with vehicle.[1][2][3] - Non-inflammatory lesions: Mean reduction of -19.4 in both trials.[1][2] - Inflammatory lesions: Mean reduction of -19.3 and -20.0 in the two trials.[2] | Generally well-tolerated. Most common were mild local skin reactions like erythema, pruritus, and scaling/dryness (7-12% of patients).[3][4] |
| Topical Spironolactone 5% Cream | Pilot, open-label, single-arm study (N=15)[5][6] | - Lesion Count Reduction: Change in the number of open and closed comedones and inflammatory papules at 8 weeks.[5][6] | - Significant reduction in papules, open and closed comedones from baseline (P < .05).[5][6] | No considerable side effects were reported.[5][6] |
| Topical Finasteride | Randomized, double-blind clinical trial (N=48 males) comparing finasteride microemulsion gel + 1% clindamycin phosphate gel vs. clindamycin gel alone.[7] | - Lesion Count Reduction: Change in the mean number of total papules at 3 months. | - Statistically significant greater reduction in mean total papules in the finasteride group (0.9 ± 0.3) compared to the control group (1.1 ± 0.6).[7] | Not detailed in the abstract. |
| Topical Dutasteride | Case study (N=2 males) for androgenetic alopecia and concomitant acne.[8] | - Acne Severity: Observational change in acne severity. | - Reduction in acne severity from moderate to mild after 3 months of oral dutasteride 0.5 mg/day.[8] (Note: This is for oral, not topical dutasteride). | Not specified for acne. Topical formulations for hair loss report potential for scalp irritation, folliculitis, and rare systemic effects.[9] |
Experimental Protocols
Clascoterone 1% Cream Phase 3 Trials
-
Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled studies.[1][2]
-
Participants: Patients aged 9 years and older with moderate to severe facial acne (IGA score of 3 or 4), with 30 to 75 inflammatory lesions and 30 to 100 non-inflammatory lesions.[2]
-
Intervention: Application of approximately 1g of clascoterone 1% cream or vehicle cream to the entire face twice daily for 12 weeks.[2]
-
Primary Efficacy Endpoints: [1][2]
-
Investigator's Global Assessment (IGA) Success: The proportion of patients with at least a 2-point reduction in IGA score from baseline and an IGA score of "clear" (0) or "almost clear" (1) at week 12.
-
Absolute change from baseline in non-inflammatory lesion count (NILC) at week 12.
-
Absolute change from baseline in inflammatory lesion count (ILC) at week 12.
-
-
Safety Assessments: Monitoring of adverse events, including local skin reactions.
Topical Spironolactone 5% Cream Pilot Study
-
Participants: 15 patients with mild to moderate acne vulgaris.[5][6]
-
Intervention: Application of topical spironolactone 5% cream twice a day for 8 weeks.[5][6]
-
Efficacy Assessments: Evaluation of the change in the number of open and closed comedones, inflammatory papules, and global acne grading score at baseline, week 4, and week 8.[5][6] Skin biometric characteristics such as sebum production were also assessed.[5][6]
-
Safety Assessments: Recording of any reported side effects.
Clinical Trial Workflow
The development and evaluation of topical acne treatments typically follow a structured clinical trial process.
Caption: A typical workflow for the clinical development of a new topical acne treatment.
Discussion and Future Directions
Clascoterone is currently the only FDA-approved topical antiandrogen for acne, with robust data from phase 3 clinical trials demonstrating its efficacy and safety.[10] Topical spironolactone shows promise in early studies, but larger, well-controlled trials are needed to establish its efficacy and safety profile definitively.[5][6] The evidence for topical finasteride and dutasteride in the context of acne is still emerging and largely indirect, with most research focused on their use in androgenetic alopecia.[8][11]
A significant gap in the current literature is the absence of direct head-to-head comparative trials of these topical antiandrogens. Such studies would be invaluable for clinicians and researchers to understand the relative efficacy and safety of these agents. Future research should also focus on combination therapies, as acne is a multifactorial disease that often benefits from a multi-pronged treatment approach. Furthermore, long-term safety and efficacy data beyond 12 months are needed for all these compounds.
For drug development professionals, the successful development of clascoterone highlights the potential of targeting the androgen receptor topically. There is an opportunity to develop novel antiandrogen molecules with improved efficacy, tolerability, and formulation characteristics. Additionally, exploring the utility of 5-alpha-reductase inhibitors specifically for acne in well-designed clinical trials could open up new therapeutic avenues.
References
- 1. Efficacy and Safety of Topical Clascoterone Cream, 1%, for Treatment in Patients With Facial Acne: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Topical Clascoterone Cream, 1%, for Treatment in Patients With Facial Acne: Two Phase 3 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clascoterone (Winlevi) for the Treatment of Acne | AAFP [aafp.org]
- 4. publications.aap.org [publications.aap.org]
- 5. Efficacy and safety of topical spironolactone 5% cream in the treatment of acne: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of topical spironolactone 5% cream in the treatment of acne: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STUDY THE EFFECT OF FINASTERIDE MICROEMULSION GEL ON THE TREATMENT OF MEN WITH MILD TO MODERATE ACNE - Studies in Medical Sciences - مجله مطالعات علوم پزشکی [umj.umsu.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Understanding Topical Dutasteride: A Comprehensive Guide | Follicle Report | Happy Head Blog [happyhead.com]
- 10. dermnetnz.org [dermnetnz.org]
- 11. dovepress.com [dovepress.com]
Mechanism of Action: The Androgen Receptor Signaling Pathway
A Comparative Review of Nonsteroidal Antiandrogens for Researchers and Drug Development Professionals
Nonsteroidal antiandrogens (NSAAs) represent a cornerstone in the management of androgen-sensitive diseases, most notably prostate cancer. These synthetic compounds function by antagonizing the androgen receptor (AR), thereby inhibiting the biological effects of androgens like testosterone and dihydrotestosterone (DHT). The development of NSAAs has evolved significantly, from first-generation agents to more potent second-generation drugs with refined mechanisms of action, offering improved clinical outcomes. This guide provides a comparative analysis of prominent first and second-generation NSAAs, focusing on their mechanism of action, pharmacokinetics, clinical efficacy, and safety profiles, supported by experimental data and methodologies.
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens, translocates from the cytoplasm to the nucleus. In the nucleus, it dimerizes and binds to androgen response elements (AREs) on DNA, recruiting co-activators and initiating the transcription of genes responsible for prostate cell growth and survival.[1][2] NSAAs competitively inhibit this pathway.
First-generation NSAAs (e.g., Flutamide, Bicalutamide) primarily act by competitively binding to the ligand-binding domain of the AR, preventing androgen binding.[3][4] Second-generation agents (e.g., Enzalutamide, Apalutamide, Darolutamide) exhibit a more complex mechanism. In addition to competitive binding with a much higher affinity, they also prevent the nuclear translocation of the AR, inhibit its binding to DNA, and impede the recruitment of co-activators.[5][6][7][8] This multi-pronged inhibition results in a more profound suppression of AR signaling.[2][9]
Comparative Analysis of Nonsteroidal Antiandrogens
NSAAs are broadly classified into two generations based on their chemical structure, binding affinity for the AR, and mechanism of action.
First-Generation Nonsteroidal Antiandrogens
This group includes flutamide, nilutamide, and bicalutamide. They are characterized by lower binding affinity to the AR compared to second-generation agents and primarily act as direct competitive antagonists.[10]
-
Flutamide : A prodrug that is rapidly metabolized to its active form, 2-hydroxyflutamide.[11][12] Its use has declined due to a comparatively high risk of hepatotoxicity.[11] Flutamide competitively binds to the AR, blocking the action of androgens and inhibiting testosterone-stimulated prostatic DNA synthesis.[3][13]
-
Nilutamide : Known for its long half-life, allowing for once-daily dosing.[14] However, its use is limited by specific side effects, including delayed adaptation to darkness, alcohol intolerance, and a risk of interstitial pneumonitis.[14][15] It acts as a selective AR antagonist.[15][16]
-
Bicalutamide : Generally better tolerated than flutamide and nilutamide, with a lower incidence of severe side effects.[17] It has a higher binding affinity for the AR than flutamide.[10] Bicalutamide functions as a selective, competitive silent antagonist of the AR.[18]
Second-Generation Nonsteroidal Antiandrogens
These newer agents—enzalutamide, apalutamide, and darolutamide—were developed to overcome the resistance mechanisms seen with first-generation drugs. They exhibit significantly higher binding affinity for the AR and a multi-faceted mechanism of inhibition.[1][9][19]
-
Enzalutamide : Demonstrates 5- to 8-fold higher binding affinity to the AR than bicalutamide.[19] Its mechanism includes inhibiting androgen binding, preventing AR nuclear translocation, and impairing the binding of the AR to DNA.[2][5][20] It has shown significant efficacy in treating metastatic castration-resistant prostate cancer (mCRPC).[5]
-
Apalutamide : Structurally similar to enzalutamide, it also potently inhibits AR nuclear translocation and DNA binding.[21][22] It has a 7- to 10-fold greater affinity for the AR than bicalutamide.[22] Apalutamide is approved for treating non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).[6]
-
Darolutamide : Possesses a unique chemical structure that results in high binding affinity and potent antitumor activity.[23] It inhibits androgen binding, AR nuclear translocation, and AR-mediated transcription.[7][24] Notably, darolutamide has a lower propensity to cross the blood-brain barrier, which may contribute to a more favorable central nervous system side effect profile compared to other second-generation agents.[9][19]
Quantitative Data Comparison
The following tables summarize key quantitative data for first and second-generation NSAAs.
Table 1: Androgen Receptor (AR) Binding Affinity
| Drug | Generation | AR Binding Affinity (IC₅₀) | Relative Affinity |
|---|---|---|---|
| Flutamide (active metabolite) | First | ~850 nM (Ki) | Lower |
| Nilutamide | First | 412 nM[15] | Moderate |
| Bicalutamide | First | 159 - 243 nM[18] | 2-4x higher than Flutamide[10] |
| Enzalutamide | Second | 21 - 36 nM | 5-8x higher than Bicalutamide[19] |
| Apalutamide | Second | 16 nM[22] | 7-10x higher than Bicalutamide[22] |
| Darolutamide | Second | 11 nM | Highest among second-generation agents[19] |
Table 2: Key Pharmacokinetic Properties
| Drug | Half-Life | Primary Metabolism | Notable Interactions/Metabolites |
|---|---|---|---|
| Flutamide | ~6-8 hours[3] | Hepatic (CYP1A2) | Active metabolite: 2-hydroxyflutamide |
| Nilutamide | ~41-56 hours | Hepatic | Inhibits CYP enzymes (e.g., CYP2C19)[25] |
| Bicalutamide | ~6 days | Hepatic (CYP3A4) | (R)-bicalutamide is the active enantiomer |
| Enzalutamide | ~3-10 days[5] | Hepatic (CYP2C8, CYP3A4) | Potent enzyme inducer[5] |
| Apalutamide | ~3 days[6] | Hepatic (CYP2C8, CYP3A4)[21] | Strong inducer of CYP3A4[21] |
| Darolutamide | ~20 hours | Hepatic (CYP3A4) | Metabolite (keto-darolutamide) has similar activity[24] |
Table 3: Efficacy in Pivotal Clinical Trials for Castration-Resistant Prostate Cancer (CRPC)
| Drug | Trial | Patient Population | Primary Endpoint Improvement |
|---|---|---|---|
| Enzalutamide | PREVAIL | Chemotherapy-naïve mCRPC | Prolonged progression-free survival (PFS) and overall survival (OS) vs. placebo[5] |
| Apalutamide | SPARTAN | Non-metastatic CRPC | Improved metastasis-free survival (MFS) (41 vs. 16 months) vs. placebo[6] |
| Darolutamide | ARAMIS | Non-metastatic CRPC | Improved MFS (40 vs. 18 months) vs. placebo[7] |
Table 4: Common and Differentiating Adverse Events
| Drug | Common Side Effects | Differentiating Adverse Events |
|---|---|---|
| Flutamide | Gynecomastia, hot flashes, decreased libido[3] | Diarrhea, high risk of hepatotoxicity[11] |
| Nilutamide | Hot flashes, nausea, decreased libido | Interstitial pneumonitis, impaired dark adaptation, alcohol intolerance[15] |
| Bicalutamide | Gynecomastia, breast pain, hot flashes | Generally better tolerated, lower risk of severe diarrhea and hepatotoxicity than flutamide[10][17] |
| Enzalutamide | Fatigue, hypertension, falls | Higher risk of seizure, memory impairment[26] |
| Apalutamide | Fatigue, rash, hypertension, falls | High incidence of skin rash[27] |
| Darolutamide | Fatigue, increased cardiovascular risk | Fewer CNS side effects (e.g., falls, seizures) compared to enzalutamide and apalutamide[7] |
Experimental Protocols and Methodologies
The characterization of NSAAs relies on a series of standardized in vitro and in vivo assays to determine their binding affinity, antagonist activity, and therapeutic efficacy.
References
- 1. rigicon.com [rigicon.com]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. urology-textbook.com [urology-textbook.com]
- 7. urology-textbook.com [urology-textbook.com]
- 8. Development of a second-generation antiandrogen for treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flutamide - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Flutamide? [synapse.patsnap.com]
- 13. Flutamide. Mechanism of action of a new nonsteroidal antiandrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nilutamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nilutamide - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Nilutamide? [synapse.patsnap.com]
- 17. youtube.com [youtube.com]
- 18. Bicalutamide - Wikipedia [en.wikipedia.org]
- 19. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 20. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 21. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]
- 23. NUBEQA® (darolutamide) | Mechanism of Action [pro.bayer.co.uk]
- 24. Nubeqa (Darolutamide Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 25. drugs.com [drugs.com]
- 26. prostatecanceruk.org [prostatecanceruk.org]
- 27. researchgate.net [researchgate.net]
Assessing the Safety Profile of Inocoterone Acetate Versus Spironolactone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profiles of two androgen receptor antagonists: Inocoterone acetate and spironolactone. While spironolactone has a long history of clinical use and a well-documented safety profile, this compound, a topically developed antiandrogen that was never marketed, has limited publicly available safety data. This document aims to present the available information objectively, supported by experimental data and methodologies, to aid in research and drug development.
Executive Summary
Spironolactone, a steroidal mineralocorticoid receptor (MR) and androgen receptor (AR) antagonist, is widely used for conditions such as heart failure, hypertension, and hirsutism. Its safety profile is well-characterized, with the primary concerns being hyperkalemia and endocrine-related side effects stemming from its antiandrogenic and weak progestogenic activities. In contrast, this compound is a nonsteroidal antiandrogen (NSAA) that was investigated for the topical treatment of acne. Clinical trial data is sparse, with one study reporting no serious adverse reactions. A comprehensive comparative safety assessment is therefore challenging due to the significant disparity in available data.
Comparative Safety Data
The following tables summarize the known safety-related data for this compound and spironolactone.
Table 1: General Safety Profile
| Feature | This compound | Spironolactone |
| Development Status | Investigational; never marketed[1] | Marketed drug |
| Primary Indication (Studied) | Topical treatment of acne[1][2] | Heart failure, hypertension, edema, primary hyperaldosteronism, hirsutism, acne[3] |
| Reported Adverse Events in Clinical Trials | No serious adverse reactions reported in one multicenter trial for acne.[2] | Common: Gynecomastia, menstrual irregularities, breast tenderness, dizziness, headache, gastrointestinal upset. Serious: Hyperkalemia, dehydration, hypotension, renal dysfunction.[4][5][6] |
| Systemic Exposure | Designed for topical application to minimize systemic effects.[1][7] | Oral administration leads to systemic exposure and metabolism. |
Table 2: Endocrine and Metabolic Side Effects
| Parameter | This compound | Spironolactone |
| Gynecomastia | Not reported in available studies. | Dose-dependent incidence, can lead to treatment discontinuation.[4][5][6] |
| Menstrual Irregularities | Not applicable for the studied male population. | Common in female patients. |
| Effects on Steroidogenesis | Primarily a direct AR antagonist.[1] | Inhibits adrenal and testicular steroidogenesis by affecting enzymes like 17α-hydroxylase and 17,20-desmolase.[8][9][10] |
| Hyperkalemia | No data available on effects on serum potassium. | Significant risk, especially in patients with renal impairment or those on other potassium-sparing agents.[11] |
| Other Electrolyte Disturbances | No data available. | Can cause hyponatremia, hypomagnesemia, and hypocalcemia.[12] |
Mechanism of Action and Signaling Pathways
This compound: Androgen Receptor Antagonism
This compound is a non-steroidal compound that acts as a competitive antagonist at the androgen receptor. By binding to the AR, it prevents the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting the downstream signaling cascade that leads to androgen-mediated effects in target tissues such as sebaceous glands.[1][13]
Spironolactone: Dual Receptor Antagonism
Spironolactone exerts its effects through two primary mechanisms. As a mineralocorticoid receptor antagonist, it blocks the action of aldosterone in the kidneys, leading to sodium and water excretion and potassium retention. As an androgen receptor antagonist, it competes with androgens for binding to the AR, similar to this compound. Additionally, it inhibits enzymes involved in androgen biosynthesis.
Experimental Protocols
Detailed experimental protocols for assessing the safety of antiandrogenic compounds are crucial for accurate risk assessment.
Assessment of Hyperkalemia (Spironolactone)
Objective: To monitor serum potassium levels in subjects treated with spironolactone to detect and manage hyperkalemia.
Methodology:
-
Baseline Measurement: A baseline serum potassium level is established for each subject prior to the initiation of spironolactone therapy.[14][15][16]
-
Inclusion/Exclusion Criteria: Subjects with baseline serum potassium levels >5.0 mEq/L are typically excluded.[16]
-
Monitoring Schedule:
-
Serum potassium and renal function are monitored within 3-7 days of treatment initiation or any dose adjustment.[15]
-
Subsequent monitoring is recommended at 1 week, 1 month, and then every 3-6 months for patients on a stable dose.[14][16]
-
More frequent monitoring is required for patients with renal impairment, diabetes, or those taking concomitant medications that can increase potassium levels (e.g., ACE inhibitors, ARBs).[11]
-
-
Action Thresholds:
-
If serum potassium rises to 5.1-5.5 mEq/L, a reduction in spironolactone dose may be considered.
-
If serum potassium exceeds 5.5 mEq/L, discontinuation of the drug is often recommended, with close monitoring of the patient.[12]
-
-
Data Analysis: Changes in serum potassium from baseline are analyzed, and the incidence of hyperkalemia (defined as serum potassium >5.0 or >5.5 mEq/L) is calculated.
Assessment of Endocrine Side Effects (General Protocol)
Objective: To evaluate the potential of a test compound to induce endocrine-related side effects, such as gynecomastia.
Methodology:
-
Hormone Level Monitoring:
-
Clinical Assessment:
-
Regular physical examinations are performed to detect the development of breast tissue in male subjects (gynecomastia) and to assess for breast tenderness.
-
In female subjects, menstrual cycle regularity is monitored through patient diaries.
-
-
In Vitro Assays:
-
Receptor Binding Assays: To determine the binding affinity of the compound to androgen, estrogen, and progesterone receptors.
-
Steroidogenesis Assays: Using cell lines (e.g., H295R human adrenocortical carcinoma cells) or animal adrenal/gonadal tissues to measure the effect of the compound on the production of various steroid hormones.[9][18] The activity of key enzymes like 17α-hydroxylase and 17,20-desmolase is assessed.[5][8]
-
-
Animal Models:
-
Rodent models are often used in preclinical studies to assess effects on reproductive organs and endocrine function. Changes in organ weights (e.g., prostate, seminal vesicles, testes, ovaries, uterus) are measured.
-
Experimental Workflow for Safety Assessment
Conclusion
The assessment of the comparative safety profiles of this compound and spironolactone is significantly constrained by the limited availability of data for this compound. Spironolactone's safety profile is extensively documented, with hyperkalemia and endocrine disturbances being the most prominent concerns, necessitating careful patient selection and monitoring. For this compound, while early clinical data in a topical formulation for acne did not reveal serious adverse events, a thorough understanding of its systemic safety profile is lacking.
For researchers and drug development professionals, this comparison highlights the importance of comprehensive preclinical and clinical safety evaluations for any new chemical entity, even those designed for topical application with expected low systemic absorption. The well-established safety liabilities of spironolactone serve as a benchmark for the types of adverse effects to anticipate and monitor for with new generations of antiandrogenic compounds. Further research into the systemic effects of topically applied antiandrogens is warranted to fully characterize their risk-benefit profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inocoterone and acne. The effect of a topical antiandrogen: results of a multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eshonline.org [eshonline.org]
- 4. Gynecomastia induced in normal males by spironolactone | Semantic Scholar [semanticscholar.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Spironolactone-induced gynecomastia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of a new topically active antiandrogen (RU 38882) on the rat sebaceous gland: comparison with cyproterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of spironolactone on adrenal steroidogenesis in hirsute women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of spironolactone on adrenocortical function in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spironolactone inhibition of cortisol production by guinea pig adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hyperkalemia associated with spironolactone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. droracle.ai [droracle.ai]
- 15. droracle.ai [droracle.ai]
- 16. Spironolactone monitoring – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 17. Pathophysiology of spironolactone-induced gynecomastia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
Safety Operating Guide
Navigating the Safe Disposal of Inocoterone Acetate: A Comprehensive Guide for Laboratory Professionals
The proper disposal of Inocoterone acetate, a compound utilized in research and drug development, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for handling and disposing of this and similar chemical agents is paramount to protect personnel and prevent environmental contamination. This guide provides essential, step-by-step procedures for the safe management of this compound waste, from initial handling to final disposal.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste, including research compounds like this compound, is regulated by various governmental agencies, such as the Environmental Protection Agency (EPA) in the United States.[1][2] These regulations are in place to mitigate the potential risks to public health and the environment posed by improper disposal.[1] For potent compounds, which may include hormonal agents and cytotoxic drugs, stringent disposal methods such as incineration are often required to ensure complete destruction.[2][3]
Step-by-Step Disposal Protocol for this compound
Given the nature of this compound as a steroidal antiandrogen, it should be handled with the same precautions as other potent or cytotoxic compounds. The following procedures are based on best practices for the disposal of hazardous pharmaceutical waste.
1. Personal Protective Equipment (PPE):
Before handling this compound in any form (pure compound, solutions, or contaminated materials), it is imperative to wear appropriate PPE to minimize exposure.[4][5]
| Protective Gear | Specification | Purpose |
| Gloves | Chemical-resistant, disposable (e.g., nitrile) | Prevents skin contact. Double-gloving is recommended. |
| Lab Coat | Long-sleeved, disposable or dedicated | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling powders or creating aerosols. |
2. Waste Segregation and Containerization:
Proper segregation of waste at the point of generation is crucial for safe and compliant disposal.[5]
-
Solid Waste:
-
Unused or expired this compound powder, contaminated personal protective equipment (gloves, lab coats), and disposable labware (e.g., pipette tips, weighing boats) should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[5]
-
The container should be sealed to prevent spillage or aerosolization.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Aqueous and organic solvent-based solutions should be segregated into their respective compatible waste containers.
-
Avoid mixing incompatible chemicals.[6]
-
-
Sharps Waste:
3. Storage of Hazardous Waste:
-
Store all waste containers in a designated, secure, and well-ventilated area.[5]
-
The storage area should be away from general laboratory traffic and incompatible materials.
-
Ensure all containers are properly sealed and labeled with the contents and date of accumulation.
4. Final Disposal:
-
The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal contractor.[5]
-
This ensures that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[7]
-
Incineration at a permitted facility is the preferred method for the destruction of potent pharmaceutical compounds.[2][3]
-
Never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[8]
Spill Management
In the event of a spill of this compound, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Minor Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, chemical absorbent pads).
-
Carefully collect the absorbed material and any contaminated debris into a hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.[9]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Restrict access to the spill area until it has been decontaminated by trained personnel.[5]
-
Workflow for this compound Waste Segregation
Caption: Workflow for the proper segregation and disposal of this compound waste.
By implementing these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.ca [danielshealth.ca]
- 4. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 5. benchchem.com [benchchem.com]
- 6. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 7. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
Essential Safety and Handling of Inocoterone Acetate in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling investigational compounds like Inocoterone acetate. Although specific safety data for this compound is not extensively published, a comprehensive safety plan can be developed by drawing parallels with similar nonsteroidal antiandrogen compounds and adhering to best practices for handling potent pharmaceutical agents. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to minimize exposure and ensure operational safety.
Recommended Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form, a robust selection of PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE based on general safety guidelines for hazardous chemical compounds.[1][2][3]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Two pairs of chemotherapy-grade, powder-free nitrile or neoprene gloves meeting ASTM D6978 standard.[1] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential contamination. |
| Body Protection | Gown | Disposable, polyethylene-coated polypropylene gown with long sleeves and a closed back.[1] | Protects against spills and contamination of personal clothing. Impervious material prevents chemical permeation. |
| Eye and Face Protection | Goggles and Face Shield | Tightly fitting chemical splash goggles.[1] A face shield should be worn over goggles when there is a significant risk of splashes. | Protects eyes and face from accidental splashes of solutions or airborne particles. |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher-level respirator.[3] | Essential for handling powders to prevent inhalation of fine particles. Should be used in conjunction with engineering controls like a chemical fume hood. |
| Head and Foot Protection | Hair and Shoe Covers | Disposable bouffant cap and shoe covers.[2] | Prevents contamination of hair and personal footwear and reduces the risk of spreading the compound outside the laboratory. |
Procedural Guidance for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to disposal.
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for laboratory safety and environmental protection.
Operational Plan:
-
Restricted Access: Designate a specific area for handling this compound. Access should be limited to trained personnel.
-
Engineering Controls: All handling of powdered this compound should be conducted in a certified chemical fume hood or a containment glove box to minimize inhalation exposure.[4]
-
Spill Management: In the event of a spill, the area should be immediately evacuated and secured. Trained personnel wearing appropriate PPE should manage the cleanup. For solid spills, gently cover the material with an absorbent pad to avoid raising dust, then carefully collect it into a sealed, labeled waste container. For liquid spills, absorb the material with an inert substance and collect it for disposal.[4][5]
Disposal Plan:
All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste container.[5] | Includes contaminated gloves, gowns, shoe covers, and any other disposable materials. |
| Liquid Waste | Labeled, sealed, and chemically resistant hazardous waste container.[5] | Includes unused solutions and contaminated solvents. |
| Sharps Waste | Puncture-resistant sharps container.[5] | Includes needles, syringes, and contaminated glassware. |
All waste containers must be clearly labeled with the contents and associated hazards. Disposal should be handled by a licensed hazardous waste management company in accordance with local, state, and federal regulations.[5] Do not dispose of this compound down the drain or in regular trash.[6]
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. benchchem.com [benchchem.com]
- 6. biosynth.com [biosynth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
